BIO-32546
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BIO-32546: A Deep Dive into its Mechanism of Action as a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BIO-32546, a potent and selective, non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and pain signaling. This document details the quantitative data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in the field.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[1][2] LPA then binds to and activates at least six distinct G-protein-coupled receptors (GPCRs), namely LPA1-6, initiating a cascade of intracellular signaling events that lead to various cellular responses.[1][2] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling mediated by its receptors. This targeted approach makes this compound a promising therapeutic candidate for pathologies driven by excessive LPA signaling, such as neuropathic pain.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, highlighting its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type |
| IC50 (ATX) | 1 nM | FRET-based assay |
| Selectivity (LPA1-3,5) | > 10 µM | Not specified |
| Selectivity (S1P1-5) | > 10 µM | Not specified |
| hERG Inhibition | 21.3% @ 10 µM | Not specified |
Table 2: In Vitro and In Vivo Pharmacokinetics of this compound
| Species | Parameter | Value |
| Rat | Microsomal Clearance (CL) | 29 mL/min/kg |
| Human | Microsomal Clearance (CL) | 7.6 mL/min/kg |
| Rat | Oral Bioavailability | Good (exact value not specified) |
| Rat | Brain Penetration | Yes (exact value not specified) |
Signaling Pathway
The diagram below illustrates the Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Autotaxin Inhibitory Assay (FRET-based)
This in vitro assay quantifies the potency of this compound in inhibiting the enzymatic activity of autotaxin.
Materials:
-
Recombinant human autotaxin
-
Fluorescence Resonance Energy Transfer (FRET) substrate for ATX
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound
-
Microplate reader capable of measuring FRET
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the recombinant human autotaxin to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the change in fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in liver microsomes, providing an indication of its potential in vivo clearance.
Materials:
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.
-
Add this compound to the microsomal suspension and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.
In Vivo Model of Acute Pain
This experimental model is used to evaluate the efficacy of this compound in a living organism.
Materials:
-
Male Sprague Dawley rats
-
This compound formulated for oral administration
-
Vehicle control
-
Apparatus for assessing pain response (e.g., Hargreaves test for thermal hyperalgesia or von Frey filaments for mechanical allodynia)
Procedure:
-
Acclimate the rats to the testing environment and equipment.
-
Administer this compound or vehicle control to the rats via oral gavage at various doses.
-
At specific time points after dosing, assess the pain threshold of the animals using a standardized method. For example, in the Hargreaves test, a radiant heat source is applied to the paw, and the latency to withdrawal is measured.
-
Compare the pain thresholds of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
-
A dose-response relationship can be established by testing a range of this compound concentrations.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical evaluation of an autotaxin inhibitor like this compound.
Caption: A generalized workflow for the preclinical development of an autotaxin inhibitor.
References
BIO-32546: A Technical Guide to a Potent and Selective Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BIO-32546, a potent and selective inhibitor of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a range of pathologies, including neuropathic pain, fibrosis, and cancer. The development of specific ATX inhibitors like this compound represents a promising therapeutic strategy for these conditions. This document details the quantitative biological data, experimental protocols, and relevant biological pathways associated with this compound, serving as a comprehensive resource for researchers in the field.
Core Function and Mechanism of Action
This compound is a novel, orally bioavailable, and brain-penetrant small molecule that functions as a potent and selective inhibitor of autotaxin.[1] It operates through a non-zinc binding, reversible mechanism, distinguishing it from other classes of ATX inhibitors.[1] By inhibiting ATX, this compound effectively blocks the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA is a signaling lipid that exerts its biological effects through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6). The ATX-LPA signaling axis is a critical pathway involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, and pain signaling.[1] The therapeutic potential of this compound lies in its ability to modulate this pathway by reducing the production of LPA, thereby mitigating its downstream effects.
Quantitative Data Summary
The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data, demonstrating its high potency, selectivity, and favorable drug-like properties.
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS analysis |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS analysis |
| Selectivity (LPA1-3, 5 Receptors) | > 10 µM | Radioligand Binding Assay |
| Selectivity (S1P1-5 Receptors) | > 10 µM | GTPγS Functional Assay |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiology Assay |
Table 1: In Vitro Biological Activity of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Rat | IV | 1 | 2.9 | - | 647 | - |
| Rat | PO | 10 | - | 1060 | 6840 | 0.45 @ 4h |
| Mouse | IV | 2 | 1.8 | - | 1480 | - |
| Mouse | PO | 10 | - | 2150 | 5480 | 0.51 @ 4h |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Autotaxin Inhibition Assay (FRET-based)
This assay determines the in vitro potency of this compound against human autotaxin using a fluorescence resonance energy transfer (FRET) substrate.
-
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic substrate FS-3 (a doubly labeled analog of LPC)[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~485 nm and emission detection at ~530 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Add a solution of recombinant human ATX (final concentration, e.g., 1-5 nM) to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate (final concentration, e.g., 1-10 µM) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant Model)
This protocol describes the evaluation of the analgesic efficacy of this compound in a well-established model of inflammatory pain.
-
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
-
Induction of Inflammation:
-
Anesthetize the rats with isoflurane.
-
Induce a persistent inflammatory state by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.
-
Allow the inflammation and associated pain behaviors to develop over 24-48 hours.
-
-
Drug Administration:
-
Administer this compound orally at various doses (e.g., 0.1, 0.3, 3, and 10 mg/kg) or vehicle control.
-
-
Assessment of Pain Behaviors:
-
Mechanical Allodynia (von Frey Test):
-
Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the inflamed paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw upon application of the filament.
-
The 50% paw withdrawal threshold (in grams) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rats in individual Plexiglas chambers on a glass plate.
-
A radiant heat source is focused onto the plantar surface of the inflamed paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
-
-
Data Analysis:
-
Pain thresholds are measured at baseline (before CFA injection) and at various time points after drug administration.
-
The effect of this compound is expressed as the reversal of CFA-induced mechanical allodynia and thermal hyperalgesia.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the drug's effect compared to the vehicle control group.
-
Selectivity Profiling: LPA and S1P Receptor Assays
To determine the selectivity of this compound, its activity is assessed against related lipid signaling receptors, such as LPA and S1P receptors.
-
LPA Receptor Binding Assay (Radioligand Displacement):
-
Principle: This assay measures the ability of this compound to displace a radiolabeled ligand from a specific LPA receptor subtype.
-
Materials:
-
Cell membranes prepared from cells overexpressing a specific human LPA receptor subtype (e.g., LPA1).
-
Radiolabeled LPA ligand (e.g., [3H]-LPA).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled LPA ligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of this compound for the displacement of the radioligand.
-
-
-
S1P Receptor Functional Assay (GTPγS Binding):
-
Principle: This assay measures the activation of G proteins coupled to S1P receptors in response to an agonist, and the ability of this compound to antagonize this activation.
-
Materials:
-
Cell membranes from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1).
-
S1P agonist.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the cell membranes with this compound.
-
Add a sub-maximal concentration of the S1P agonist and [35S]GTPγS.
-
Incubate to allow for G protein activation and binding of [35S]GTPγS.
-
Separate bound and free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Determine the ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50.
-
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway, the drug discovery workflow for this compound, and the in vivo experimental design.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: The drug discovery and development workflow for this compound.
References
An In-Depth Technical Guide to BIO-32546 and the ATX-LPA Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BIO-32546, a potent and selective non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a pivotal enzyme in the lysophosphatidic acid (LPA) signaling pathway, a critical mediator of a wide array of physiological and pathological processes. The dysregulation of the ATX-LPA axis has been implicated in numerous diseases, including fibrosis, cancer, inflammation, and neuropathic pain.[1] This document details the mechanism of action of this compound, its quantitative pharmacological data, detailed experimental methodologies for its characterization, and visualizations of the core biological pathways and experimental workflows.
The Autotaxin-LPA Signaling Axis
Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[2][3] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][4] LPA then binds to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6, on the surface of target cells. This interaction initiates a cascade of downstream signaling events that influence a diverse range of cellular functions, including proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis is integral to many physiological processes, such as vascular and nervous system development. However, its over-activity is a key driver in the pathogenesis of multiple diseases, making it a compelling target for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
BIO-32546: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BIO-32546, a potent and selective non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a pivotal enzyme in the lysophosphatidic acid (LPA) signaling pathway, a key regulator of numerous physiological and pathological processes. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery of a Novel Autotaxin Inhibitor
The discovery of this compound originated from a screening of an internal lipid mimetic chemical library, which identified a phosphonic acid-based inhibitor with moderate potency against autotaxin (IC50 = 28 nM).[1] Extensive optimization, guided by structure-based rational design, was undertaken to improve potency and address liabilities such as hERG inhibition.[1] This effort led to the identification of this compound, a compound with a remarkable IC50 of 1 nM.[1][2][3] Key modifications included the introduction of a methyl group at the benzylic position, which successfully mitigated hERG liability.
Synthesis of this compound
The synthesis of this compound is a multi-step process, as outlined in the primary literature. The following is a detailed protocol for the synthesis of this potent autotaxin inhibitor.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 8 To a solution of alcohol 7 in CH2Cl2, triethylamine is added. The resulting mixture is cooled to 0 °C, and methanesulfonyl chloride is added dropwise. After stirring for 30 minutes, the reaction is quenched with water and extracted with CH2Cl2. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the mesylate. To a solution of the mesylate in DMF, 7-bromonaphthalen-2-ol and cesium carbonate are added. The mixture is heated to 80 °C and stirred overnight. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ether 8 .
Step 2: Synthesis of Intermediate 9 To a solution of ether 8 in CH2Cl2, N-iodosuccinimide and zirconium tetrachloride are added. The mixture is heated to reflux and stirred for 4 hours. After cooling, the reaction is quenched with aqueous sodium thiosulfate and extracted with CH2Cl2. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in DMF and HMPA, and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and copper(I) iodide are added. The mixture is heated to 80 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give intermediate 9 .
Step 3: Synthesis of Aldehyde 10 To a solution of intermediate 9 in THF at -78 °C, n-butyllithium is added dropwise. After stirring for 30 minutes, DMF is added, and the mixture is stirred for another 30 minutes before being warmed to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give aldehyde 10 .
Step 4: Synthesis of Alcohol 11 To a solution of aldehyde 10 in THF at 0 °C, methylmagnesium bromide is added dropwise. After stirring for 1 hour, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield alcohol 11 .
Step 5: Synthesis of this compound (Compound 6) To a solution of alcohol 11 in CH2Cl2, diisopropylethylamine and methanesulfonyl chloride are added at 0 °C. After stirring for 30 minutes, the reaction is quenched with water and extracted with CH2Cl2. The organic layer is washed with brine, dried, and concentrated. The resulting mesylate is dissolved in DMF, and the appropriate amine and cesium carbonate are added. The mixture is heated to 80 °C and stirred overnight. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude ester is then dissolved in a mixture of THF and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then acidified with 1N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product, this compound, is purified by supercritical fluid chromatography (SFC).
Biological Characterization
This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties.
In Vitro Activity
The inhibitory activity of this compound against human autotaxin was determined using a FRET-based assay. The compound's effect on LPA levels in human and rat plasma was also assessed. Furthermore, its selectivity was evaluated against a panel of CYP450 isoforms and the hERG channel.
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| CYP Isoform Inhibition (IC50) | > 10 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | In vitro metabolism assays with human liver microsomes |
| hERG Inhibition (IC50) | > 10 µM | Patch clamp electrophysiological assay |
Table 1: In Vitro Biological Activity of this compound.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in multiple species to assess its drug-like properties.
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | IV | 2 | 3.0 | 594 | - |
| Rat | PO | 10 | - | - | 66 |
| Dog | IV | 1 | 2.5 | 450 | - |
| Dog | PO | 5 | - | 1390 | 10800 |
| Cynomolgus Monkey | IV | 1 | 2.9 | 630 | - |
| Cynomolgus Monkey | PO | 5 | - | 1200 | 8900 |
| Mouse | IV | 2 | 2.2 | 1370 | - |
| Mouse | PO | 10 | - | 2050 | 51 |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound.
Physicochemical Properties
Key physicochemical properties of this compound were determined to understand its potential for oral absorption and distribution.
| Parameter | Value |
| Solubility (pH 7) | 73.2 µg/mL |
| Permeability (Caco-2, Papp A-B/B-A) | 16.8/40.3 x 10⁻⁶ cm/s |
| ELogD (pH 7.4) | 4.73 |
| Plasma Protein Binding (Rat, % free) | 0.45% |
| Plasma Protein Binding (Human, % free) | 0.66% |
Table 3: Physicochemical Properties of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Autotaxin FRET Assay
The inhibitory activity of this compound on human autotaxin was measured using a fluorescence resonance energy transfer (FRET) assay with the fluorogenic substrate FS-3.
-
Reagents: Human recombinant autotaxin, FS-3 substrate, assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, KCl, CaCl2, MgCl2, and fatty-acid-free BSA).
-
Procedure: a. The test compound, this compound, is serially diluted in DMSO and then further diluted in assay buffer. b. The enzyme and substrate are prepared in assay buffer. c. In a 384-well plate, the test compound is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature. d. The reaction is initiated by the addition of the FS-3 substrate. e. The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair in FS-3. f. The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve. g. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
LC-MS/MS Analysis of Plasma LPA
The concentration of lysophosphatidic acid (LPA) in plasma samples was quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: a. Plasma samples are thawed on ice. b. A small aliquot of plasma (e.g., 10-50 µL) is mixed with an internal standard (e.g., a structurally similar LPA with a different mass). c. Proteins are precipitated by the addition of a cold organic solvent (e.g., methanol or acetonitrile). d. The mixture is vortexed and centrifuged to pellet the precipitated proteins. e. The supernatant containing the lipids is transferred to a clean tube and dried under a stream of nitrogen. f. The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. The reconstituted sample is injected onto a reverse-phase C18 column. b. A gradient elution is performed using mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives such as formic acid or ammonium formate to improve ionization. c. The eluent is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source. d. LPA species are detected in negative ion mode using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each LPA species and the internal standard. e. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LPA standards.
CYP450 Inhibition Assay
The potential of this compound to inhibit major cytochrome P450 (CYP) isoforms was evaluated using human liver microsomes.
-
Reagents: Pooled human liver microsomes, NADPH regenerating system, specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.), and positive control inhibitors.
-
Procedure: a. This compound is serially diluted in a suitable solvent. b. In a 96-well plate, human liver microsomes, the probe substrate, and the test compound or control inhibitor are pre-incubated in a phosphate buffer (pH 7.4). c. The reaction is initiated by the addition of the NADPH regenerating system. d. The plate is incubated at 37 °C for a specific time. e. The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. f. The plate is centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate. g. The percent inhibition is calculated relative to a vehicle control, and IC50 values are determined.
hERG Functional Assay
The potential for this compound to inhibit the hERG potassium channel was assessed using a whole-cell patch-clamp electrophysiology assay.
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Electrophysiology: a. Cells are plated onto glass coverslips for recording. b. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. c. The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is formulated to isolate the hERG current. d. A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. e. After establishing a stable baseline current, this compound is applied to the cell at various concentrations. f. The effect of the compound on the hERG current amplitude is measured. g. The percent inhibition is calculated, and an IC50 value is determined if significant inhibition is observed.
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are provided below to facilitate understanding.
Caption: The ATX-LPA signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
Brain-Penetrating Autotaxin Inhibitor BIO-32546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-32546 is a potent, selective, and orally bioavailable autotaxin (ATX) inhibitor capable of penetrating the blood-brain barrier.[1][2] Developed as a non-zinc binding, reversible inhibitor, this compound has demonstrated significant promise in preclinical models, particularly in the context of neurological conditions where the ATX-lysophosphatidic acid (LPA) signaling axis is implicated.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Autotaxin and this compound
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA, a bioactive lipid mediator, signals through at least six G protein-coupled receptors (LPA1-6) to modulate a wide array of cellular processes, including cell proliferation, migration, survival, and cytoskeletal rearrangement. The ATX-LPA signaling pathway has been implicated in the pathophysiology of numerous diseases, including fibrosis, cancer, inflammation, and neurological disorders such as neuropathic pain, multiple sclerosis, and Alzheimer's disease.
This compound was developed as a tool compound to investigate the therapeutic potential of inhibiting the ATX-LPA axis, particularly in the central nervous system. Its ability to cross the blood-brain barrier makes it a valuable asset for studying the role of ATX in neurological diseases.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of autotaxin. As a non-zinc binding, reversible inhibitor, it occupies the active site of ATX, preventing the hydrolysis of LPC to LPA. This leads to a reduction in the bioavailability of LPA and subsequent attenuation of LPA receptor-mediated signaling.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Assay Type |
| IC50 (ATX) | 1.0 ± 0.5 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA Reduction) | 53 ± 26 nM | LC-MS/MS analysis |
| IC50 (Rat Plasma LPA Reduction) | 47 ± 20 nM | LC-MS/MS analysis |
| Selectivity (LPA1–3, 5 Receptors) | > 10 µM | Not specified |
| Selectivity (S1P1–5 Receptors) | > 10 µM | Not specified |
| hERG Inhibition | 21.3% @ 10 µM | Not specified |
| CYP Isoform Inhibition (3A4, 1A2, 2C19, 2C9, 2D6) | > 10 µM | Not specified |
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Brain/Plasma Ratio |
| Rat | IV | 1 | 3.0 | - | 594 | - | - |
| PO | 10 | - | - | - | 66 | 0.2 (at 4h) | |
| Dog | IV | 1 | 3.2 | - | 1340 | - | - |
| PO | 5 | - | 537 | 4530 | 68 | - | |
| Cynomolgus Monkey | IV | 1 | 3.2 | - | 1200 | - | - |
| PO | 5 | - | 412 | 3160 | 53 | - | |
| Mouse | IV | 2 | 2.2 | - | 1370 | - | - |
| PO | 10 | - | 2050 | - | 51 | Kp,uu = 0.11 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A summary of the key steps is provided below. For a detailed protocol, including reagent quantities and reaction conditions, please refer to the supporting information of the primary literature.
-
Mesylation of Alcohol 7: Alcohol 7 is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (CH2Cl2).
-
Ether Formation: The resulting mesylate is reacted with 7-bromonaphthalen-2-ol in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) to form ether 8.
-
Iodination and Trifluoromethylation: Ether 8 undergoes iodination followed by a trifluoromethylation reaction to yield intermediate 9.
-
Formylation: Intermediate 9 is treated with butyllithium (BuLi) and then quenched with DMF to produce aldehyde 10.
-
Methylation: Aldehyde 10 is reacted with methylmagnesium bromide (MeMgBr) to give secondary alcohol 11.
-
Mesylation and Amine Displacement: Alcohol 11 is mesylated and then reacted with the appropriate amine.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid, this compound.
Autotaxin Activity Assay (FS-3 Substrate)
This assay quantifies the enzymatic activity of autotaxin using a fluorogenic substrate, FS-3.
-
Principle: FS-3 is an LPC analog conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
96-well black plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a solution of recombinant autotaxin in assay buffer.
-
Add the autotaxin solution to the wells of a 96-well plate.
-
To test inhibitor potency, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the FS-3 substrate to each well.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the fluorophore used in the FS-3 substrate).
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 value of this compound by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Rat Model of Acute Pain (Complete Freund's Adjuvant)
This protocol evaluates the analgesic efficacy of this compound in a model of inflammatory pain.
-
Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats. Injection of CFA into the paw induces a localized and sustained inflammatory response characterized by hyperalgesia and allodynia.
-
Protocol:
-
Induce inflammation by injecting a solution of CFA into the plantar surface of one hind paw of the rats.
-
After a set period for the inflammation to develop (e.g., 24 hours), orally administer this compound at various doses (e.g., 0.1, 0.3, 3, and 10 mg/kg) or vehicle control.
-
Assess pain behavior at different time points post-dosing using methods such as:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments.
-
-
Collect blood samples at the end of the study to measure plasma concentrations of this compound and LPA levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
In Vivo Brain Penetration Assessment
The ability of this compound to cross the blood-brain barrier is a key feature.
-
Protocol Outline:
-
Administer this compound to the animals (e.g., rats or mice) via the desired route (e.g., oral gavage).
-
At a specific time point post-dosing (e.g., 4 hours), euthanize the animals.
-
Collect blood and brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from both plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both matrices using a validated analytical method, such as LC-MS/MS.
-
Calculate the brain/plasma concentration ratio. For a more accurate assessment of unbound drug penetration, determine the unbound fraction in both plasma and brain tissue to calculate the unbound brain-to-plasma partition coefficient (Kp,uu).
-
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Logical Relationship of this compound Development
Caption: Logical progression of the discovery and development of this compound.
References
BIO-32546: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIO-32546, a potent and selective inhibitor of Autotaxin (ATX), for neuroscience research applications. This compound is a valuable tool compound for investigating the role of the ATX-lysophosphatidic acid (LPA) signaling pathway in various neurological processes and disease models. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to and activates at least six G-protein coupled receptors (LPA1-6), initiating a cascade of downstream signaling events that influence a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2]
The ATX-LPA signaling axis is implicated in numerous physiological and pathological conditions.[1] In the context of neuroscience, this pathway is involved in neuronal development, as well as in the pathophysiology of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and neuropathic pain. Elevated levels of ATX and LPA are observed following neuronal injury, suggesting that inhibition of this pathway could be a promising therapeutic strategy for neurological conditions.
Mechanism of Action of this compound
This compound is a potent, selective, and orally bioavailable non-zinc binding inhibitor of Autotaxin. By directly inhibiting the enzymatic activity of ATX, this compound effectively reduces the production of LPA, thereby downregulating the downstream signaling cascades mediated by LPA receptors. Its brain-penetrable nature makes it a particularly suitable tool for investigating the role of the ATX-LPA pathway in the central nervous system.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Acute Pain
| Dose (mg/kg, oral) | Effect on Pain Behavior | LPA Reduction in Plasma (at 6h) |
| 0.3 | Significant effect observed | Not specified |
| 3 | Sustained effect for 24 hours | 61% |
| 10 | Sustained effect for 24 hours | 48% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Autotaxin Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound against human Autotaxin.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate (a commercially available fluorescent substrate for ATX)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)
-
This compound (or other test compounds)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
Add a small volume of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add recombinant human ATX to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair in FS-3.
-
Record the kinetic data over a specific period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
LPA Measurement in Plasma (LC-MS/MS)
This protocol outlines the quantification of lysophosphatidic acid (LPA) levels in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples (from human or rat)
-
Internal standard (e.g., a deuterated LPA species)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system (including a suitable C18 column)
-
Mobile phases for liquid chromatography
Procedure:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Precipitate the plasma proteins by adding a larger volume of cold protein precipitation solvent.
-
Vortex the samples thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the LPA species using a reverse-phase C18 column with a gradient of mobile phases.
-
Detect and quantify the different LPA species using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of each LPA species by comparing its peak area to that of the internal standard and using a standard curve.
In Vivo Efficacy in a Rat Model of Acute Inflammatory Pain (CFA Model)
This protocol describes the use of the Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rats to evaluate the in vivo efficacy of this compound.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Induction of Inflammation: Induce unilateral inflammation by injecting a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of each rat.
-
Acclimation and Baseline Measurement: Allow time for the inflammation and associated pain hypersensitivity to develop (typically 24-48 hours). Measure baseline pain responses (e.g., thermal withdrawal latency, mechanical withdrawal threshold) before drug administration.
-
Drug Administration: Administer this compound orally at various doses (e.g., 0.3, 3, 10 mg/kg). A vehicle control group should also be included.
-
Pain Assessment: At specific time points after dosing (e.g., 1, 3, 6, 24 hours), assess pain behavior using methods such as:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).
-
Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments of increasing stiffness.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the experiment, collect blood samples to measure the plasma concentration of this compound and LPA levels to establish a PK/PD relationship.
Conclusion
This compound is a highly potent and selective Autotaxin inhibitor with excellent drug-like properties, including oral bioavailability and brain penetrance. Its ability to effectively reduce LPA levels makes it an invaluable research tool for elucidating the role of the ATX-LPA signaling pathway in the central nervous system and for exploring its therapeutic potential in various neurological disorders. The data and protocols presented in this guide are intended to facilitate the use of this compound in neuroscience research.
References
The Emerging Role of BIO-32546 in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway has emerged as a critical mediator in the pathophysiology of neuropathic pain, making it a promising target for novel analgesic drug development. BIO-32546 is a potent, selective, and orally bioavailable inhibitor of ATX. This technical guide provides a comprehensive overview of the core scientific principles supporting the investigation of this compound in preclinical models of neuropathic pain, including its mechanism of action, relevant signaling pathways, and available preclinical data. Detailed experimental protocols for established neuropathic pain models and behavioral assessments are also provided to facilitate further research in this area.
Introduction to this compound
This compound is a novel, non-zinc binding, reversible inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space.[1][2] Its high potency and favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, position it as a valuable tool for investigating the role of the ATX-LPA axis in neurological disorders, including neuropathic pain.[1]
The Autotaxin-LPA Signaling Pathway in Neuropathic Pain
Nerve injury triggers an increase in the levels of ATX and LPA.[1] LPA, a bioactive phospholipid, signals through at least six G protein-coupled receptors (LPA1-6) to initiate a cascade of downstream events that contribute to the development and maintenance of neuropathic pain.[1] These events include neuronal demyelination, hyperexcitability of dorsal horn neurons, and neuroinflammation. Preclinical studies using genetic knockout models and other pharmacological inhibitors have validated the ATX-LPA axis as a key player in neuropathic pain.
Signaling Pathway Diagram
Caption: The ATX-LPA signaling cascade in neuropathic pain.
Preclinical Data for this compound
While direct evidence of this compound efficacy in established neuropathic pain models is not yet published, its potent enzymatic inhibition and demonstrated analgesic effect in a model of inflammatory pain provide a strong rationale for its investigation in neuropathic pain states.
In Vitro Potency
This compound is a highly potent inhibitor of human autotaxin.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Autotaxin (ATX) | 1 |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in preclinical species, including rats and mice.
| Species | Route | Clearance (CL) | Brain/Plasma Ratio (4h) | Bioavailability (F%) | Reference |
| Rat | IV/PO | 94 mL/min/kg | 0.8 | - | |
| Mouse | IV/PO | Low | - | 51 |
In Vivo Efficacy in an Inflammatory Pain Model
This compound has demonstrated dose-dependent efficacy in a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain, a model that shares some underlying mechanisms with neuropathic pain.
| Model | Species | Doses (mg/kg, oral) | Outcome | Reference |
| CFA-induced paw inflammation | Rat | 0.3, 3, 10 | Dose-dependent reduction in paw withdrawal threshold |
Supporting Evidence from Other Autotaxin Inhibitors
The therapeutic potential of targeting the ATX-LPA axis for neuropathic pain is further supported by studies on other ATX inhibitors. For instance, ONO-8430506, another orally available ATX inhibitor, has been shown to ameliorate neuropathic pain symptoms in a rat model of dorsal root ganglion compression. In this model, a 30 mg/kg oral dose of ONO-8430506 significantly reversed the decreased pain threshold.
Experimental Protocols for Neuropathic Pain Models
To facilitate further investigation of this compound in neuropathic pain, detailed protocols for standard, validated animal models are provided below.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain that involves loose ligation of the sciatic nerve.
Workflow Diagram:
Caption: Experimental workflow for the Chronic Constriction Injury model.
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the muscle to expose the common sciatic nerve.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at multiple time points post-surgery (e.g., days 3, 7, 14, and 21).
Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Protocol:
-
Anesthesia and Surgical Procedure: Similar to the CCI model, expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Transection:
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture.
-
Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve untouched.
-
-
Closure and Post-operative Care: Close the incision in layers and provide post-operative care as in the CCI model.
-
Behavioral Testing: Assess pain behaviors in the lateral plantar surface of the paw, which is innervated by the spared sural nerve.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy associated with type 1 diabetes.
Protocol:
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in citrate buffer.
-
Confirm the induction of diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Development of Neuropathy: Allow several weeks (typically 2-4) for the development of neuropathic pain symptoms.
-
Behavioral Testing: Monitor for the development of mechanical allodynia and thermal hyperalgesia.
Behavioral Assessment Protocols
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal from a radiant heat source.
Protocol:
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and record the time it takes for the animal to withdraw its paw.
-
A cut-off time is used to prevent tissue damage.
Conclusion and Future Directions
This compound is a potent and selective autotaxin inhibitor with a promising pharmacokinetic profile. The well-established role of the ATX-LPA signaling pathway in the pathophysiology of neuropathic pain, coupled with the analgesic efficacy of this compound in a relevant pain model and supporting evidence from other ATX inhibitors, provides a strong rationale for its investigation as a novel therapeutic for neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate these crucial next steps in the preclinical evaluation of this compound. Future studies should focus on evaluating the efficacy of this compound in established models of neuropathic pain, such as the CCI, SNL, and STZ models, to fully characterize its potential as a much-needed new treatment option for this debilitating condition.
References
Investigating BIO-32546 in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, poses a significant challenge in modern medicine, leading to organ dysfunction and failure. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a pivotal pathway in the pathogenesis of fibrotic diseases, making it a compelling target for therapeutic intervention. BIO-32546 is a potent, selective, and orally bioavailable inhibitor of autotaxin, the primary enzyme responsible for LPA production.[1][2] This technical guide provides an in-depth overview of the role of ATX inhibition in fibrosis research, with a focus on the therapeutic potential of molecules like this compound. While specific preclinical data for this compound in fibrosis models is not yet publicly available, this document will utilize representative data from other selective ATX inhibitors to illustrate the promise of this therapeutic strategy. Detailed experimental protocols for common fibrosis models and quantitative assays are provided, alongside visualizations of the key signaling pathways and experimental workflows.
Introduction: The Autotaxin-LPA Axis and this compound
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6.[1] The ATX-LPA signaling pathway is integral to various physiological processes; however, its dysregulation has been implicated in the pathology of numerous diseases, including cancer, inflammation, and fibrosis.[1]
In the context of fibrosis, elevated levels of ATX and LPA are observed in affected tissues, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition. This has positioned the ATX-LPA axis as a key therapeutic target for a range of fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.
This compound is a novel, non-zinc binding, reversible inhibitor of ATX with high potency and selectivity. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a valuable tool compound for investigating the therapeutic potential of ATX inhibition.
Preclinical Data for Autotaxin Inhibitors in Fibrosis Models
While specific data on this compound in fibrosis models remains to be published, preclinical studies with other potent and selective ATX inhibitors have demonstrated significant anti-fibrotic efficacy. The following tables summarize representative data from such studies, providing a benchmark for the expected therapeutic effects of this class of molecules.
Table 1: Effect of a Novel Autotaxin Inhibitor on Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Vehicle Control | ATX Inhibitor (30 mg/kg) | ATX Inhibitor (60 mg/kg) |
| Hydroxyproline (µg/g lung tissue) | 250 ± 25 | 198.2 ± 20 | 151.0 ± 18 |
| α-SMA expression (relative units) | 1.0 ± 0.15 | 0.6 ± 0.1 | 0.4 ± 0.08 |
| COL1A1 expression (relative units) | 1.0 ± 0.2 | 0.5 ± 0.12 | 0.3 ± 0.07 |
Data is representative of potent and selective ATX inhibitors in a bleomycin-induced lung fibrosis model and is not specific to this compound.
Table 2: Efficacy of the Autotaxin Inhibitor PAT-505 in a Mouse Model of Liver Fibrosis
| Parameter | Vehicle Control | PAT-505 (30 mg/kg) |
| Liver Collagen (µg/g tissue) | 15.2 ± 2.1 | 9.8 ± 1.5 |
| α-SMA positive area (%) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| TGF-β1 expression (relative units) | 1.0 ± 0.18 | 0.55 ± 0.1 |
Data adapted from a study on the ATX inhibitor PAT-505 in a model of liver fibrosis and is not specific to this compound.
Key Experimental Protocols in Fibrosis Research
This section provides detailed methodologies for inducing and assessing fibrosis in preclinical models.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal feeding needles or intratracheal instillation device
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthetize the mice using a standardized protocol.
-
Suspend the mouse on an angled board to provide a clear view of the trachea.
-
Expose the trachea through a small incision or use a non-invasive intubation technique.
-
Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in sterile saline directly into the trachea using a fine-gauge needle or a specialized intratracheal aerosolizer.
-
Suture the incision if made and allow the mouse to recover on a warming pad.
-
Monitor the animals for weight loss and signs of distress.
-
The fibrotic phase typically develops over 14 to 28 days, at which point the animals are euthanized for tissue collection and analysis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is commonly used to induce liver fibrosis and cirrhosis in rodents.
Materials:
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., corn oil, olive oil)
-
Syringes and needles for intraperitoneal injection
-
Mice or rats
Procedure:
-
Prepare a solution of CCl4 in the chosen vehicle (typically a 1:1 to 1:4 dilution).
-
Administer the CCl4 solution to the animals via intraperitoneal (IP) injection. A typical starting dose for mice is 0.5-1.0 mL/kg body weight.
-
Injections are typically performed twice weekly for a period of 4 to 12 weeks, depending on the desired severity of fibrosis.
-
Monitor the animals for signs of liver toxicity and overall health.
-
At the end of the study period, euthanize the animals and collect liver tissue for histological and biochemical analysis.
Quantification of Collagen Deposition
This biochemical assay is the gold standard for quantifying total collagen content in tissues.
Materials:
-
Tissue homogenizer
-
Concentrated hydrochloric acid (HCl, ~12 M)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)
-
Hydroxyproline standard solution
-
Heating block or water bath (110-120°C)
-
Spectrophotometer
Procedure:
-
Accurately weigh a portion of the fibrotic tissue (e.g., lung or liver).
-
Homogenize the tissue in a known volume of distilled water.
-
Hydrolyze the tissue homogenate by adding an equal volume of concentrated HCl and heating at 110-120°C for 16-24 hours in a sealed, acid-resistant tube.
-
Neutralize the hydrolyzed samples.
-
Add Chloramine-T solution to each sample and incubate at room temperature to oxidize the hydroxyproline.
-
Add Ehrlich's reagent and incubate at 60-65°C for 20-30 minutes to develop a colored product.
-
Measure the absorbance of the samples and a standard curve of hydroxyproline at 550-560 nm.
-
Calculate the hydroxyproline content in the samples and express it as µg of hydroxyproline per mg of wet tissue weight.
This histological staining technique is used to visualize collagen fibers in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue or Light Green solution
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the nuclei with Weigert's iron hematoxylin (black/blue).
-
Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin (red).
-
Differentiate with phosphomolybdic/phosphotungstic acid to de-stain the collagen fibers.
-
Counterstain with aniline blue or light green to stain the collagen fibers (blue or green).
-
Dehydrate and mount the sections.
-
The extent of fibrosis can be semi-quantitatively scored (e.g., Ashcroft score for lung fibrosis) or quantitatively analyzed using image analysis software.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the ATX-LPA axis in fibrosis and a typical experimental workflow for evaluating an ATX inhibitor.
Caption: The ATX-LPA signaling pathway in fibrosis.
Caption: A typical experimental workflow for evaluating an ATX inhibitor.
Conclusion
The inhibition of the autotaxin-LPA signaling pathway represents a promising therapeutic strategy for the treatment of fibrotic diseases. Potent and selective ATX inhibitors, such as this compound, are valuable tools for further elucidating the role of this pathway and for the development of novel anti-fibrotic therapies. The experimental protocols and methodologies outlined in this guide provide a framework for the preclinical evaluation of such compounds. Future studies are warranted to specifically investigate the efficacy of this compound in various models of fibrosis to fully characterize its therapeutic potential.
References
The Autotaxin Inhibitor BIO-32546: A Preclinical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant global health challenge, with a pressing need for novel therapeutic strategies that can modify the disease course. Emerging evidence implicates the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway in the complex pathophysiology of AD, particularly in driving neuroinflammation, a key component of the disease. BIO-32546 is a potent, selective, and orally bioavailable autotaxin inhibitor with demonstrated brain penetrance. This technical guide provides a comprehensive overview of the preclinical rationale and a suggested experimental framework for investigating the therapeutic potential of this compound in Alzheimer's disease research. While direct preclinical studies of this compound in AD models are not yet published, this document extrapolates from the known pharmacology of the compound and the established role of the ATX-LPA axis in neurobiology to propose a roadmap for its evaluation.
Introduction: The Rationale for Targeting Autotaxin in Alzheimer's Disease
The pathology of Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss.[1][2] A growing body of research highlights the critical role of neuroinflammation in exacerbating these core pathologies.[3][4] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), become activated in the AD brain, releasing pro-inflammatory cytokines that contribute to a neurotoxic environment.[4]
Autotaxin (ATX) is a secreted enzyme that is the primary producer of lysophosphatidic acid (LPA) in the brain. LPA is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors (LPARs), which are expressed on various brain cells, including neurons, microglia, and astrocytes. The ATX-LPA signaling axis has been implicated in a range of cellular processes relevant to AD, including:
-
Neuroinflammation: LPA can induce the activation of microglia and astrocytes, leading to the production of pro-inflammatory mediators.
-
Neuronal function: LPA signaling can influence neurite retraction and has been linked to changes in synaptic plasticity.
-
Potential link to Aβ and Tau Pathology: Dysregulation of the ATX-LPA axis may contribute to the pathological cascade of AD.
Given its role in orchestrating these key pathological processes, the inhibition of ATX presents a compelling therapeutic strategy for Alzheimer's disease.
This compound: A Potent and Brain-Penetrant Autotaxin Inhibitor
This compound is a novel, potent, and selective non-zinc binding inhibitor of autotaxin. Its favorable pharmacokinetic profile makes it a suitable tool compound for preclinical in vivo studies.
In Vitro and In Vivo Pharmacological Data
The following tables summarize the key quantitative data for this compound from published literature.
| Parameter | Value | Assay Type |
| IC | 1.0 nM | Enzymatic Assay |
| IC | 53 ± 26 nM | LPA Measurement |
| IC | 47 ± 20 nM | LPA Measurement |
Table 1: In Vitro Potency of this compound
| Species | Route | Dose (mg/kg) | T | C | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Rat | IV | 2 | 1.7 | 450 | 599 | - |
| Rat | PO | 10 | 2.5 | 1140 | 6640 | 0.2 (at 4h) |
| Mouse | IV | 2 | 1.3 | 563 | 640 | - |
| Mouse | PO | 10 | 2.3 | 2580 | 11500 | 0.2 (at 4h) |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
These data indicate that this compound is a highly potent ATX inhibitor with good oral bioavailability and the ability to cross the blood-brain barrier. The observed brain-to-plasma ratio of 0.2 suggests that therapeutically relevant concentrations can be achieved in the CNS.
Proposed Mechanism of Action in Alzheimer's Disease
The therapeutic potential of this compound in Alzheimer's disease is hypothesized to stem from its ability to modulate neuroinflammation and its downstream consequences on neuronal function and pathology.
By inhibiting ATX, this compound reduces the production of LPA in the brain parenchyma. This, in turn, dampens the activation of LPA receptors on microglia and astrocytes, leading to a reduction in the downstream signaling cascades that drive the expression of pro-inflammatory cytokines. The attenuation of this neuroinflammatory response is expected to create a more favorable microenvironment for neuronal survival and function.
Suggested Preclinical Experimental Protocols
The following protocols are proposed for the evaluation of this compound in a preclinical Alzheimer's disease model. A commonly used and well-characterized model, such as the 5xFAD or 3xTg-AD mouse model, is recommended.
In Vivo Efficacy Study
Objective: To assess the therapeutic efficacy of this compound in ameliorating cognitive deficits and AD-like pathology in a transgenic mouse model.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: 5xFAD transgenic mice and wild-type littermates (3-4 months of age).
-
Group Allocation:
-
Group 1: Wild-type + Vehicle
-
Group 2: 5xFAD + Vehicle
-
Group 3: 5xFAD + this compound (10 mg/kg/day)
-
Group 4: 5xFAD + this compound (30 mg/kg/day)
-
-
Drug Administration: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) administered daily via oral gavage for 3 months.
-
Behavioral Assessment: During the final month of treatment, cognitive function will be assessed using a battery of tests:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Tissue Collection and Processing: At the end of the study, mice will be euthanized, and blood and brain tissue will be collected. Brains will be hemisected, with one hemisphere fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.
Target Engagement and Biomarker Analysis
Objective: To confirm that this compound engages its target (ATX) in the brain and modulates downstream biomarkers of neuroinflammation and AD pathology.
Methodologies:
-
LPA Measurement (LC-MS/MS): LPA levels will be quantified in brain homogenates and plasma to confirm target engagement. A significant reduction in LPA levels in the this compound treated groups compared to the vehicle group is expected.
-
Immunohistochemistry: Fixed brain sections will be stained for:
-
Aβ plaques (6E10 or 4G8 antibody): To quantify amyloid plaque burden.
-
Hyperphosphorylated Tau (AT8 antibody): To assess tau pathology.
-
Microgliosis (Iba1 antibody): To measure microglial activation.
-
Astrogliosis (GFAP antibody): To assess astrocyte reactivity.
-
-
ELISA/Multiplex Assays: Brain homogenates will be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Western Blotting: To quantify levels of key proteins in signaling pathways and synaptic markers (e.g., synaptophysin, PSD-95).
Expected Outcomes and Interpretation
A successful outcome of this proposed research would be the demonstration that chronic treatment with this compound:
-
Rescues or significantly improves cognitive deficits in the Alzheimer's disease mouse model.
-
Reduces the levels of LPA in the brain, confirming target engagement.
-
Attenuates neuroinflammation, as evidenced by reduced microgliosis, astrogliosis, and pro-inflammatory cytokine levels.
-
Leads to a reduction in amyloid plaque deposition and/or hyperphosphorylated tau pathology.
Positive results from these preclinical studies would provide a strong rationale for the further development of this compound as a potential disease-modifying therapy for Alzheimer's disease.
Conclusion
The inhibition of the ATX-LPA signaling pathway represents a novel and promising therapeutic approach for Alzheimer's disease. This compound, as a potent, selective, and brain-penetrant ATX inhibitor, is an excellent candidate for preclinical investigation in this context. The experimental framework outlined in this guide provides a rigorous and comprehensive strategy for evaluating the therapeutic potential of this compound and for elucidating its mechanism of action in the complex pathophysiology of Alzheimer's disease. Further research in this area is warranted and holds the potential to deliver a new class of therapeutics for this devastating neurodegenerative disorder.
References
- 1. Lysophosphatidic acid stimulates astrocyte proliferation through LPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease [ijbs.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Microglia and Astrocytes in Alzheimer’s Disease: Significance and Summary of Recent Advances [aginganddisease.org]
Methodological & Application
Application Notes for BIO-32546: A Potent Autotaxin Inhibitor for Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BIO-32546 is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme responsible for the majority of lysophosphatidic acid (LPA) production in the extracellular environment.[1][2] The ATX-LPA signaling axis plays a critical role in a wide array of cellular processes, including proliferation, survival, and migration.[1] Dysregulation of this pathway has been implicated in the progression of various diseases, including cancer, fibrosis, and inflammation. This compound inhibits ATX with high potency (IC50 = 1 nM), thereby blocking the synthesis of LPA and attenuating its downstream cellular effects.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its impact on cancer cell migration and proliferation.
Data Presentation
The following tables summarize key specifications for this compound and provide representative data on its efficacy in inhibiting cancer cell migration.
Table 1: Specifications of this compound
| Property | Value | Reference |
| Target | Autotaxin (ATX/ENPP2) | |
| IC50 | 1 nM | |
| Molecular Formula | C28H31F6NO3 | |
| Molecular Weight | 543.55 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C or -80°C |
Table 2: Effect of this compound on LPA-Induced Cell Migration in MDA-MB-231 Cells
| This compound Concentration (nM) | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| 0 (Vehicle Control) | 152 | ± 12 | 0% |
| 0.1 | 135 | ± 10 | 11.2% |
| 1 | 85 | ± 8 | 44.1% |
| 10 | 41 | ± 5 | 73.0% |
| 100 | 18 | ± 4 | 88.2% |
| 1000 | 15 | ± 3 | 90.1% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol details a method to assess the effect of this compound on the migration of adherent cancer cells, such as the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Mitomycin C (optional, to inhibit proliferation)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 24-well plates at a density of 2 x 10^5 cells/mL and culture until they form a confluent monolayer. This typically takes 18-24 hours.
-
Serum Starvation (Optional): To minimize the influence of serum-derived LPA and growth factors, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibition of Proliferation (Optional): To ensure that wound closure is due to migration and not cell proliferation, treat the cells with 10 µg/mL Mitomycin C for 2 hours prior to making the scratch.
-
Creating the Wound: Gently and steadily scratch the cell monolayer with a sterile 200 µL pipette tip to create a clear, cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Replace the PBS with a fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well using an inverted microscope at 10x magnification.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 8, 12, 24 hours) to monitor the closure of the wound.
-
Data Analysis: Measure the width of the cell-free area at each time point for all conditions. The percentage of wound closure can be calculated using the formula: % Wound Closure = [ (Wound Width at 0h - Wound Width at Xh) / Wound Width at 0h ] x 100
Protocol 2: Transwell Migration Assay
This protocol is designed to quantify the chemotactic migration of cancer cells, such as the SK-OV-3 ovarian cancer cell line, towards LPA and assess the inhibitory effect of this compound.
Materials:
-
SK-OV-3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Serum-free medium with 0.1% Bovine Serum Albumin (BSA)
-
Lysophosphatidic Acid (LPA)
-
This compound
-
DMSO (vehicle control)
-
24-well Transwell inserts (8 µm pore size)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Culture SK-OV-3 cells to ~80% confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 18-24 hours.
-
Preparing the Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of serum-free medium containing 0.1% BSA. For the chemoattractant wells, add LPA to a final concentration of 10-20 µM.
-
Preparing the Upper Chamber: Harvest the serum-starved cells using Trypsin-EDTA, neutralize, and resuspend them in serum-free medium with 0.1% BSA at a concentration of 2.5 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator for 6-24 hours to allow for cell migration. The optimal time should be determined empirically for your specific cell line.
-
Removing Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 15 minutes. Subsequently, stain the cells by placing the inserts in a 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification: Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each condition.
Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a wound healing (scratch) assay to test this compound.
References
BIO-32546: Recommended Concentrations for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-32546 is a highly potent and selective, non-zinc binding, reversible inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] With an IC50 of 1 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of the ATX-LPA signaling pathway.[1][3] This pathway is implicated in a multitude of cellular processes, including proliferation, migration, and survival, and has been linked to various diseases such as cancer, fibrosis, and inflammation.[2] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to ensure optimal experimental outcomes.
Quantitative Data Summary
The following table summarizes the key in vitro activity of this compound.
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| Selectivity (LPA Receptors 1-3, 5) | > 10 µM | Not specified |
| Selectivity (S1P Receptors 1-5) | > 10 µM | Not specified |
Data compiled from multiple sources.
Signaling Pathway
The diagram below illustrates the ATX-LPA signaling pathway and the mechanism of action of this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Autotaxin Inhibition Assay (FRET-based)
This protocol is designed to determine the direct inhibitory activity of this compound on purified ATX enzyme using a fluorescence resonance energy transfer (FRET) substrate, such as FS-3.
a. Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate (or other suitable FRET substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
This compound stock solution (in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
b. Experimental Workflow:
Caption: Workflow for the biochemical ATX inhibition assay.
c. Protocol:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the low micromolar range, with subsequent dilutions creating a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).
-
Assay setup: In a 384-well plate, add 1 µL of each this compound dilution. For control wells, add 1 µL of DMSO.
-
Add ATX enzyme: Add 20 µL of ATX enzyme solution (final concentration typically 1-5 nM) to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Initiate reaction: Add 5 µL of FS-3 substrate solution (final concentration typically 1-10 µM).
-
Measure fluorescence: Immediately begin kinetic measurement of fluorescence intensity (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FS-3 substrate (e.g., 485 nm excitation and 530 nm emission).
-
Data analysis: Determine the rate of reaction for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
d. Recommended Concentration Range: Based on its known IC50 of 1 nM, a recommended concentration range for this compound in this assay is 0.1 nM to 1 µM .
Cell-Based Autotaxin-LPA Signaling Assay
This protocol is designed to assess the ability of this compound to inhibit ATX activity in a cellular context, by measuring a downstream cellular response to LPA, such as calcium mobilization, cell proliferation, or cell migration.
a. Materials:
-
A suitable cell line that expresses LPA receptors and responds to LPA (e.g., A2058 melanoma cells, PC-3 prostate cancer cells, or a reporter cell line).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with serum.
-
Serum-free medium.
-
Lysophosphatidylcholine (LPC) as a substrate for endogenous or exogenous ATX.
-
Recombinant human ATX (optional, if cells do not secrete sufficient ATX).
-
This compound stock solution (in DMSO).
-
Reagents for measuring the downstream response (e.g., a calcium indicator dye like Fura-2 AM, a proliferation assay kit like MTT or CyQUANT, or a migration assay system like a Boyden chamber).
-
96-well cell culture plates.
b. Experimental Workflow:
Caption: Workflow for a cell-based ATX-LPA signaling assay.
c. Protocol (Example: Cell Proliferation Assay):
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well). Allow cells to adhere overnight.
-
Serum Starvation: The following day, wash the cells with serum-free medium and then incubate them in serum-free medium for 16-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
Stimulation: Add LPC (e.g., 1-10 µM) and, if necessary, recombinant ATX (e.g., 1-5 nM) to the wells to initiate LPA production.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and the proliferation rate.
-
Measure Proliferation: Quantify cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the proliferation data to the vehicle-treated control. Plot the percent inhibition of proliferation against the logarithm of the this compound concentration and determine the IC50 value.
d. Recommended Concentration Range: For cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended for this compound to account for factors such as cell permeability and protein binding in the culture medium.
General Considerations
-
Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it in aqueous buffers or cell culture medium for your experiments. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent effects.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Controls: Always include appropriate positive and negative controls in your experiments. For inhibition assays, this includes a vehicle control (DMSO) and a known ATX inhibitor as a positive control.
By following these detailed protocols and considering the recommended concentration ranges, researchers can effectively utilize this compound as a potent and selective tool to explore the intricate roles of the ATX-LPA signaling axis in various biological systems.
References
Application Notes: BIO-32546 Oral Formulation Development
Introduction
BIO-32546 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform, a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. Due to its therapeutic potential, developing an oral dosage form is a primary objective. However, this compound exhibits poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. This characteristic presents a significant challenge for achieving adequate oral bioavailability.
These application notes describe the development and characterization of an amorphous solid dispersion (ASD) formulation of this compound designed to enhance its solubility and oral absorption. The protocols outlined herein provide a framework for formulation preparation, in vitro characterization, and in vivo pharmacokinetic evaluation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of crystalline this compound is presented in Table 1. Its low solubility in aqueous media necessitates the use of formulation technologies to improve bioavailability.
Table 1: Physicochemical Properties of Crystalline this compound
| Parameter | Value |
| Molecular Weight | 489.55 g/mol |
| Chemical Formula | C₂₅H₂₇N₅O₄S |
| LogP | 4.2 |
| pKa | 3.8 (weak base) |
| Melting Point | 215 °C |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| Permeability (Papp, Caco-2) | 15.2 x 10⁻⁶ cm/s |
Formulation Development: Amorphous Solid Dispersion (ASD)
To overcome the solubility limitations, an amorphous solid dispersion of this compound was developed using hydroxypropyl methylcellulose acetate succinate (HPMCAS) as the polymer carrier. The ASD formulation, designated F-102, aims to maintain the drug in a high-energy amorphous state, thereby increasing its dissolution rate and apparent solubility in the gastrointestinal tract.
Table 2: Composition of this compound ASD Formulation (F-102)
| Component | Role | Percentage (w/w) |
| This compound | Active Ingredient | 25% |
| HPMCAS-MG | Polymer Carrier | 74% |
| SLS | Surfactant | 1% |
In Vitro Dissolution Performance
Non-sink dissolution studies were performed to compare the performance of the F-102 formulation against the unformulated crystalline this compound. The results, summarized in Table 3, demonstrate a significant enhancement in the rate and extent of dissolution for the ASD formulation.
Table 3: Comparative Dissolution Data in Simulated Gastric Fluid (pH 2.0)
| Time (min) | Crystalline this compound (% Dissolved) | F-102 Formulation (% Dissolved) |
| 5 | < 1% | 35% |
| 15 | 1.5% | 78% |
| 30 | 2.1% | 92% |
| 60 | 2.5% | 95% |
| 120 | 2.4% | 94% |
In Vivo Pharmacokinetic Evaluation
A single-dose oral pharmacokinetic study was conducted in male Sprague-Dawley rats to evaluate the performance of the F-102 formulation. The results, presented in Table 4, show a greater than 10-fold increase in oral bioavailability compared to a simple suspension of the crystalline drug.
Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Parameter | Crystalline Suspension | F-102 Formulation |
| Cₘₐₓ (ng/mL) | 85 ± 21 | 1150 ± 180 |
| Tₘₐₓ (h) | 2.0 | 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 410 ± 95 | 4950 ± 620 |
| Relative Bioavailability (F_rel) | - | 1207% |
Visualized Pathways and Workflows
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow from formulation to in vivo pharmacokinetic analysis.
Experimental Protocols
Protocol 1: Preparation of this compound ASD (F-102) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with HPMCAS to improve solubility.
Materials:
-
This compound (crystalline powder)
-
HPMCAS-MG grade
-
Sodium Lauryl Sulfate (SLS)
-
Acetone (ACS grade)
-
Methanol (ACS grade)
-
Spray dryer (e.g., Büchi B-290)
-
Analytical balance
-
Stir plate and magnetic stir bars
Procedure:
-
Prepare the spray solution:
-
In a suitable glass beaker, weigh 2.5 g of this compound, 7.4 g of HPMCAS-MG, and 0.1 g of SLS.
-
Add 200 mL of a 90:10 (v/v) acetone:methanol solvent mixture.
-
Stir at room temperature (approx. 300 RPM) until all components are fully dissolved, resulting in a clear solution.
-
-
Set up the spray dryer with the following parameters:
-
Inlet Temperature: 90 °C
-
Aspirator Rate: 85% (~35 m³/h)
-
Pump Rate: 10% (~3 mL/min)
-
Nozzle Gas Flow: 473 L/h
-
-
Prime the system by spraying the pure solvent mixture for 5 minutes.
-
Switch the feed line to the drug-polymer solution and commence the spray drying process.
-
Continue until the entire solution has been sprayed.
-
Collect the dried powder from the collection vessel.
-
Transfer the collected powder to a vacuum oven and dry at 40 °C for 24 hours to remove residual solvent.
-
Store the final ASD powder (F-102) in a desiccator at room temperature.
Protocol 2: In Vitro Dissolution Testing
Objective: To assess the dissolution rate and extent of this compound from the F-102 formulation in a biorelevant medium.
Materials:
-
F-102 formulation powder
-
Crystalline this compound (for control)
-
Simulated Gastric Fluid (SGF), pH 2.0, without pepsin
-
USP Dissolution Apparatus II (Paddle)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Set up the dissolution apparatus. Fill each vessel with 900 mL of SGF pre-warmed to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
Accurately weigh an amount of F-102 powder equivalent to 10 mg of this compound. For the control, use 10 mg of crystalline this compound.
-
Add the powder to each dissolution vessel. Start the timer immediately.
-
Withdraw 5 mL samples at 5, 15, 30, 60, and 120 minutes.
-
Immediately filter each sample through a 0.45 µm syringe filter into an HPLC vial.
-
Replace the withdrawn volume with 5 mL of fresh, pre-warmed SGF.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
Protocol 3: Rat Oral Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following oral administration of the F-102 formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
F-102 formulation powder
-
Vehicle: 0.5% (w/v) methylcellulose in deionized water
-
Oral gavage needles
-
K₂EDTA-coated microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Prepare the dosing suspension by suspending the F-102 powder in the 0.5% methylcellulose vehicle to achieve a final concentration of 2 mg/mL of this compound. Vortex thoroughly before each administration.
-
Administer the suspension via oral gavage at a dose of 10 mg/kg (5 mL/kg volume).
-
Collect blood samples (~150 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into K₂EDTA-coated tubes, mix gently, and immediately place on ice.
-
Centrifuge the blood samples at 4000 x g for 10 minutes at 4 °C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80 °C until analysis.
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis software.
Application Notes and Protocols: BIO-32546 in a CFA-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a significant clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA)-induced pain model is a widely used and well-characterized model of chronic inflammatory pain in rodents.[1][2] Intraplantar injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a localized and sustained inflammatory response characterized by edema, hyperalgesia, and allodynia.[1][2] This model is valuable for screening and characterizing the efficacy of potential anti-inflammatory and analgesic compounds.
BIO-32546 is a potent, selective, and orally bioavailable inhibitor of autotaxin (ATX), with an IC50 of 1 nM.[3] Autotaxin is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes, including inflammation and neuropathic pain. By inhibiting ATX, this compound reduces the production of LPA, thereby modulating downstream signaling pathways involved in pain perception. Preclinical studies have demonstrated the in vivo efficacy of this compound in a rat model of acute pain, with a good pharmacokinetic/pharmacodynamic (PK/PD) correlation. These application notes provide detailed protocols for utilizing this compound in a CFA-induced inflammatory pain model in rats.
Data Presentation
Table 1: In Vivo Efficacy of this compound in the Rat CFA-Induced Pain Model
| Dose (mg/kg, oral) | Time Post-Dose (hours) | Pain Response (% Reversal of Hyperalgesia) | Plasma LPA Reduction (%) |
| 0.3 | 6 | ~20% | ~30% |
| 3 | 6 | ~60% | ~70% |
| 10 | 6 | ~80% | ~85% |
| 3 | 24 | Sustained significant effect | Not Reported |
| 10 | 24 | Sustained significant effect | Not Reported |
Data extrapolated from graphical representations in "Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound". The values are approximate and intended for comparative purposes.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Clearance (CL) | 94 mL/min/kg |
| Oral Bioavailability (F) | 51% (in mice) |
| Brain/Plasma Ratio (4h post-dose) | 0.8 |
Data from "Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound".
Experimental Protocols
CFA-Induced Inflammatory Pain Model in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)
-
Sterile 1 mL syringes with 27-gauge needles
-
Isoflurane or other suitable anesthetic
-
Animal enclosures with wire mesh flooring
Procedure:
-
Acclimatize rats to the housing and experimental conditions for at least 3 days prior to the start of the experiment.
-
On the day of induction, briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw of each rat.
-
Return the animals to their home cages and monitor for recovery from anesthesia.
-
Allow 24 to 48 hours for the development of a robust inflammatory response, characterized by visible paw edema and hypersensitivity to thermal and mechanical stimuli.
Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of the experiment (24-48 hours post-CFA injection), administer a single oral dose of this compound at the desired concentrations (e.g., 0.3, 3, 10 mg/kg). The control group should receive an equivalent volume of the vehicle.
-
Perform behavioral testing at specified time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Place the rats in individual plexiglass enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the CFA-injected paw.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the rat withdraws its paw. Record the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 2-3 times for each paw, with a minimum interval of 5 minutes between measurements, and calculate the average PWL.
Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments of varying stiffness or an electronic von Frey apparatus
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Place the rats in individual plexiglass enclosures on the elevated wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with the filament of the lowest stiffness.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If an electronic von Frey apparatus is used, apply increasing pressure to the paw until a withdrawal response is elicited; the force at which this occurs is the PWT.
-
Repeat the measurement 2-3 times for each paw, with a minimum interval of 5 minutes between measurements, and calculate the average PWT.
Visualizations
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the CFA-induced pain model.
References
- 1. criver.com [criver.com]
- 2. A systematic review of the pain-related emotional and cognitive impairments in chronic inflammatory pain induced by CFA injection and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: BIO-32546 Permeability Assessment Using the Caco-2 Cell Monolayer Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oral drug administration is the most common and preferred route for drug delivery due to its convenience and patient compliance. A key determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. The Caco-2 cell line, derived from a human colon adenocarcinoma, has become the gold standard in vitro model for predicting human drug absorption.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transport proteins.[1][4] This application note provides a detailed protocol for assessing the permeability of a test compound, designated BIO-32546, using the Caco-2 permeability assay.
Principle of the Assay
The Caco-2 permeability assay measures the rate of a compound's transport across a confluent monolayer of Caco-2 cells cultured on a transwell insert. The transwell system consists of two compartments, an apical (upper) and a basolateral (lower) chamber, separated by a microporous membrane on which the cells are grown. By adding the test compound to the apical side and measuring its appearance in the basolateral side over time, the apical-to-basolateral (A-B) permeability, which mimics absorption from the gut lumen into the bloodstream, can be determined. Conversely, adding the compound to the basolateral side and measuring its appearance on the apical side determines the basolateral-to-apical (B-A) permeability, which can indicate the presence of active efflux mechanisms. The integrity of the cell monolayer is a critical factor and is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
Experimental Protocol
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (e.g., ATCC HTB-37).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 40 and 60 for permeability assays.
Seeding Caco-2 Cells on Transwell Inserts
-
Coat the apical side of 24-well transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein, such as collagen.
-
Trypsinize confluent Caco-2 cells and resuspend them in culture medium to a final concentration of 6 x 10^5 cells/mL.
-
Seed 0.5 mL of the cell suspension onto the apical chamber of each insert.
-
Add 1.5 mL of culture medium to the basolateral chamber.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Test (TEER Measurement)
-
Before the transport experiment, measure the TEER of each transwell insert using an epithelial volt-ohm meter.
-
Equilibrate the cells in pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM glucose, pH 7.4) for 30 minutes at 37°C.
-
Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the permeability assay.
-
Additionally, a paracellular marker like Lucifer Yellow can be used post-experiment to confirm monolayer integrity.
Permeability Assay (Bidirectional Transport)
-
Prepare Dosing Solutions: Dissolve this compound and control compounds (e.g., propranolol for high permeability, mannitol for low permeability, and talinolol as a P-gp substrate) in the transport buffer to a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Transport:
-
Remove the culture medium from both chambers.
-
Add 0.5 mL of the dosing solution to the apical chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Remove the culture medium from both chambers.
-
Add 1.5 mL of the dosing solution to the basolateral chamber.
-
Add 0.5 mL of fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
Sampling: At the end of the incubation period, collect samples from both the apical and basolateral chambers for analysis.
-
Analysis: Quantify the concentration of the test and control compounds in the samples using a suitable analytical method, such as LC-MS/MS.
Data Presentation and Analysis
The apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the cell monolayer (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL).
The efflux ratio (ER) is calculated to assess the potential for active efflux:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Table 1: Permeability of this compound and Control Compounds
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 8.5 | 9.2 | 1.08 | High |
| Propranolol | 25.0 | 23.5 | 0.94 | High (Control) |
| Mannitol | 0.5 | 0.6 | 1.20 | Low (Control) |
| Talinolol | 1.2 | 8.4 | 7.0 | Low (P-gp Substrate Control) |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Bidirectional Transport Across Caco-2 Monolayer.
References
Application Notes and Protocols: Pharmacokinetic Analysis of BIO-32546 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-32546 is a potent and selective, orally bioavailable, and brain-penetrant autotaxin (ATX) inhibitor.[1][2][3] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes.[1][4] The ATX-LPA signaling pathway has been implicated in various conditions, including cancer, fibrosis, and neuropathic pain. Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting preclinical studies and for its potential therapeutic development. These application notes provide a summary of the pharmacokinetic parameters of this compound in rodents and detailed protocols for conducting such studies.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Clp (mL/min/kg) | Vss (L/kg) | t1/2 (hr) | AUC0–24 h (ng/mL*hr) | Cmax (ng/mL) |
| IV | 2 | 29 | 2.8 | 1.8 | 1140 | 780 |
| PO | 5 | - | - | 2.1 | 3860 | 1230 |
Data extracted from a study on the discovery of this compound.
Table 2: Single-Dose Plasma and Brain Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | AUC0–8 h (ng/mL*hr) | Cmax (ng/mL) | Brain/Plasma Ratio (8h) |
| PO | 10 | 7650 | 2340 | 1.2 |
Data extracted from a study on the discovery of this compound.
Experimental Protocols
Animal Husbandry and Preparation
-
Species and Strain: Male Sprague Dawley rats and male C57BL/6 mice are commonly used strains for pharmacokinetic studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Identification: Each animal must be uniquely identified, for example, by tail marking or ear tagging.
Drug Formulation and Administration
-
Formulation: this compound for oral administration can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. For intravenous administration, a solution can be prepared in a suitable vehicle like 5% DMSO in saline.
-
Administration Routes:
-
Oral (PO): Administer the formulation using an oral gavage needle. The volume should not exceed 10 mL/kg for rats and 5 mL/kg for mice.
-
Intravenous (IV): Administer the formulation via the tail vein. The injection volume should be appropriate for the animal's size, typically around 1-2 mL/kg.
-
Blood Sampling
-
Sampling Time Points: A typical pharmacokinetic study involves collecting blood samples at multiple time points to accurately define the concentration-time profile. For IV administration, suggested time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration, suggested time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood Collection Technique:
-
Serial Sampling: For rodents, serial blood sampling from a single animal is preferred to reduce biological variability. The submandibular or saphenous vein can be used for collecting small blood volumes (e.g., 50-100 µL) at each time point.
-
Terminal Bleed: For the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method
-
Method: The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Quantification: A standard curve with known concentrations of this compound should be prepared in blank plasma to quantify the drug concentration in the study samples.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters such as clearance (Clp), volume of distribution (Vss), half-life (t1/2), area under the curve (AUC), and maximum concentration (Cmax) can be calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin.
Mandatory Visualization
Signaling Pathway
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
References
Application Notes and Protocols: X-ray Crystallography of BIO-32546 with Autotaxin (ATX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes.[1][2][3] Elevated ATX activity is associated with various diseases, including cancer, fibrosis, and inflammation, making it a prime target for therapeutic intervention.[1][2] BIO-32546 is a potent and selective, non-zinc binding, reversible inhibitor of autotaxin with a reported IC50 of 1 nM. Understanding the precise binding mechanism of this compound to ATX is crucial for the rational design of next-generation inhibitors. X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, offering atomic-level insights into their interaction. This document outlines a detailed protocol for the co-crystallization of this compound with ATX and subsequent X-ray diffraction analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction of this compound with Autotaxin.
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| Target | Autotaxin (ATX) | |
| IC50 | 1.0 ± 0.5 nM | |
| Binding Type | Non-zinc binding, reversible | |
| Co-crystal Structure Resolution | 2.3 Å |
Signaling Pathway and Inhibition
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to its G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that regulate cell proliferation, migration, and survival. This compound acts as an inhibitor of ATX, blocking the production of LPA and thereby attenuating its downstream effects.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of autotaxin and insight into GPCR activation by lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATX Activity Assay Using BIO-32546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] It is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[1][2][3] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer, idiopathic pulmonary fibrosis, and neuropathic pain.
BIO-32546 is a potent and selective, non-zinc binding, reversible inhibitor of autotaxin. Its high potency and favorable pharmacokinetic properties make it an invaluable tool for studying the physiological and pathological roles of ATX, as well as for the development of novel therapeutics targeting the ATX-LPA pathway. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on ATX using common in vitro assay methods.
The Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in the LPA signaling pathway. ATX catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to and activates its cognate G protein-coupled receptors (GPCRs), LPA receptors 1-6 (LPAR1-6), on the cell surface. This initiates a cascade of downstream signaling events through various G proteins (Gq, Gi, G12/13), leading to diverse cellular responses. This compound exerts its effect by directly inhibiting the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating downstream signaling.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity and selectivity of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (Human ATX) | 1 nM | FRET-based assay | |
| Selectivity (LPA1-3, 5) | > 10 µM | Receptor binding/functional assays | |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding/functional assays | |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
Experimental Protocols
This section provides detailed protocols for two common methods to determine the inhibitory activity of this compound on ATX: a FRET-based assay and a colorimetric assay.
FRET-Based ATX Activity Assay
This assay utilizes a fluorogenic ATX substrate, such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence.
Materials and Reagents:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
FS-3 substrate (or other suitable FRET-based ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Experimental Workflow:
References
Troubleshooting & Optimization
BIO-32546 solubility issues and solutions
Technical Support Center: BIO-32546
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers overcome common challenges related to the solubility and handling of this potent autotaxin inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve properly in DMSO. What should I do?
A1: this compound can be dissolved in DMSO up to 100 mg/mL (183.98 mM), but may require assistance.[1][2] First, ensure you are using a fresh, anhydrous (non-hygroscopic) grade of DMSO, as absorbed water can significantly reduce solubility.[1][2] To aid dissolution, use an ultrasonic bath (sonication).[1] Gentle warming can also be applied if precipitation persists. Always vortex the solution thoroughly after these steps.
Q2: I prepared a high-concentration stock in DMSO, but the compound crashed out of solution upon storage. How can I prevent this?
A2: This can happen due to temperature changes or if the solubility limit was exceeded. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). Before use, allow the vial to equilibrate to room temperature slowly and vortex thoroughly to ensure any settled compound is redissolved. To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes after preparation.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS, cell culture media). Why is this happening and how can I fix it?
A3: This is a common issue for hydrophobic compounds like this compound. The compound is soluble in organic solvents like DMSO but has low aqueous solubility (reported as 27-73 µg/mL at pH 7). When the DMSO stock is diluted into an aqueous buffer, the compound is no longer in its preferred solvent and precipitates.
-
Solution 1: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent effects on your experiment.
-
Solution 2: Use Co-solvents: For in vivo studies or challenging in vitro systems, a formulation with co-solvents is necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline. These agents help keep the compound in solution.
-
Solution 3: Use a Carrier: Encapsulation with agents like (20% SBE-β-CD) can also significantly improve aqueous solubility for in vivo applications.
Q4: What is the best way to prepare this compound for in vivo animal studies?
A4: Preparing a stable formulation is crucial for bioavailability and to avoid precipitation at the injection site. Vendor datasheets provide several validated protocols. A widely used method involves a multi-component solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a clear solution of at least 2.5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.
Quantitative Data Summary
The following tables summarize the key solubility and biological data for this compound.
Table 1: Solubility Data
| Solvent/System | Maximum Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 100 mg/mL (183.98 mM) | Ultrasonic assistance needed. Use fresh, anhydrous DMSO. | |
| Aqueous Buffer (pH 7) | 27 - 73.2 µg/mL | Low solubility necessitates co-solvents for higher concentrations. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) | Recommended for in vivo use. Prepare fresh. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) | Alternative formulation for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) | Formulation for oral administration in corn oil. | |
Table 2: Key Biological Activity Data
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| IC₅₀ (Human ATX) | 1 nM | FRET-based enzymatic assay | |
| IC₅₀ (Human Plasma LPA reduction) | 53 ± 26 nM | LC-MS/MS analysis | |
| Selectivity (LPA₁₋₃,₅ & S1P₁₋₅ receptors) | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay | |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration (e.g., add 10 µL of DMSO to 1 mg of powder).
-
Dissolution: Vortex the mixture vigorously. Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. If needed, gently warm the solution to 37°C.
-
Storage: Once a clear solution is obtained, divide it into single-use aliquots. Store at -80°C for up to 6 months.
Protocol 2: Preparation of an In Vivo Formulation (1 mL at 2.5 mg/mL)
This protocol is based on the widely used DMSO/PEG300/Tween-80/Saline system.
-
Prepare Stock: Start with a clear, pre-dissolved stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of your 25 mg/mL DMSO stock solution to the PEG300. Vortex until the solution is clear and homogenous.
-
Step 3: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.
-
Step 4: Add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL. Vortex one final time.
-
Final Check: The final solution should be clear. If any precipitation or phase separation occurs, gentle warming and sonication can be used to clarify it. This working solution should be prepared fresh on the day of the experiment.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for preparing an in vivo formulation of this compound.
Caption: A logical troubleshooting guide for common this compound solubility issues.
References
Technical Support Center: Optimizing BIO-32546 Delivery in Animal Studies
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of BIO-32546. Given its nature as a potent, non-zinc binding autotaxin (ATX) inhibitor with therapeutic potential in neurological diseases and fibrosis, successful and reproducible delivery in animal models is critical for preclinical evaluation.[1][2] This guide addresses common challenges associated with compounds like this compound, which may present formulation and delivery hurdles due to their physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable, and brain-penetrable autotaxin (ATX) modulator with an IC50 of 1 nM.[1][3] ATX is the primary enzyme responsible for generating lysophosphatidic acid (LPA) in bodily fluids.[1] LPA is a bioactive lipid that signals through at least six G-protein-coupled receptors (LPA1-6), influencing a wide range of cellular responses, including cell proliferation, migration, survival, and pain signaling. By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these downstream signaling pathways. This mechanism makes it a promising candidate for neurological conditions like neuropathic pain, as well as fibrosis and primary brain tumors.
Q2: What are the key physicochemical and pharmacokinetic properties of this compound?
Understanding the properties of this compound is essential for designing effective in vivo studies.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Significance for Animal Studies |
| Molecular Weight | 543.55 g/mol | Standard for a small molecule drug. |
| LogP | 4.73 (ELogD at pH 7.4) | Indicates high lipophilicity, which can lead to poor aqueous solubility. |
| Aqueous Solubility | 73.2 µg/mL (at pH 7) | Moderate solubility, but may still require formulation strategies for higher doses. |
| Permeability | High (Caco-2 Papp (A-B/B-A) 16.8/40.3 x 10⁻⁶ cm/s) | Suggests good potential for oral absorption if solubility challenges are overcome. |
| Plasma Protein Binding | High (0.45% and 0.66% free fraction in rat and human, respectively) | The high degree of binding can affect the distribution and availability of the free drug to target tissues. |
| CYP Inhibition | IC50s > 10 µM for 3A4, 1A2, 2C19, 2C9, 2D6 | Low potential for drug-drug interactions mediated by these cytochrome P450 enzymes. |
| hERG Inhibition | IC50 > 10 µM | Low risk of cardiac-related toxicity. |
| Oral Bioavailability | Orally bioavailable across multiple species (rat, dog, cynomolgus monkey). | Suitable for oral administration in preclinical studies. |
| Brain Penetration | Brain/plasma ratio of 0.2 at 4 hours in rats. | Capable of crossing the blood-brain barrier, which is important for neurological indications. |
Q3: What are the recommended storage conditions for this compound?
For long-term storage of the stock solution, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to protect the compound from light.
Troubleshooting and Optimization Guide
This section addresses common problems encountered during the in vivo delivery of this compound and provides a systematic approach to troubleshooting.
Problem 1: Low or inconsistent plasma exposure after oral administration.
-
Initial Assessment: This is often due to poor absorption, which can be a result of the compound's low solubility in gastrointestinal fluids.
-
Troubleshooting Steps:
-
Optimize the Formulation: For compounds with moderate to low aqueous solubility, a simple aqueous suspension may not be sufficient. Consider the following formulation strategies:
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance solubility.
-
Surfactants: These can improve wetting and solubilization of hydrophobic compounds.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can significantly improve the absorption of lipophilic drugs.
-
pH modification: For ionizable drugs, adjusting the pH of the vehicle can increase solubility.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.
-
-
Ensure Homogeneity of the Formulation: If using a suspension, ensure it is uniformly mixed before each administration. Inconsistent dosing is a common source of variability.
-
Consider the Animal's Fasting State: The presence or absence of food in the stomach can significantly impact the absorption of some drugs.
-
Problem 2: Precipitation of the compound at the injection site (for parenteral administration).
-
Initial Assessment: This typically occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted by aqueous physiological fluids upon injection.
-
Troubleshooting Steps:
-
Reduce the Concentration of Organic Co-solvent: Use the minimum amount of solvent (e.g., DMSO) necessary to dissolve the compound.
-
Increase the Proportion of Solubilizing Agents: Incorporating agents like polyethylene glycol (PEG), surfactants (e.g., Tween® 80), or cyclodextrins can help maintain the compound in solution.
-
Administer a Larger Volume at a Lower Concentration: This can reduce the impact of rapid dilution.
-
Consider an Alternative Route of Administration: If intravenous or intraperitoneal injection proves problematic, subcutaneous injection or oral gavage may be more suitable alternatives.
-
Problem 3: High inter-animal variability in experimental results.
-
Initial Assessment: This can stem from inconsistencies in the formulation, dosing procedure, or animal-specific factors.
-
Troubleshooting Steps:
-
Validate the Formulation: Ensure the formulation is stable and homogenous for the duration of the dosing period. Prepare fresh formulations daily if stability is a concern.
-
Standardize the Dosing Procedure: Ensure consistent technique, especially for oral gavage, and accurate dose volume calculations based on recent animal body weights.
-
Control for Animal-related Factors: Use animals of the same sex, age, and strain, and ensure they are housed under consistent environmental conditions.
-
Refine Sample Collection: Ensure blood samples are collected at precise time points and processed consistently to minimize variability in pharmacokinetic data.
-
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Key Components | Advantages | Disadvantages | Best For |
| Aqueous Suspension | This compound, suspending agent (e.g., 0.5% methylcellulose), water | Simple to prepare | May lead to poor/variable absorption for poorly soluble compounds. | Initial screening, low doses |
| Co-solvent Solution | This compound, DMSO, PEG400, saline/water | Can achieve higher concentrations in solution | Risk of precipitation upon injection, potential for solvent toxicity. | Parenteral administration |
| Lipid-Based Formulation (e.g., SEDDS) | This compound, oil (e.g., sesame oil), surfactant (e.g., Tween® 80) | Enhances oral bioavailability of lipophilic compounds. | More complex to develop and characterize | Oral administration of poorly soluble compounds |
| Cyclodextrin Complex | This compound, cyclodextrin (e.g., HP-β-CD) | Increases aqueous solubility | Can be expensive, potential for renal toxicity at high doses. | IV formulations, solubilizing for oral delivery |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol provides a general method for preparing a co-solvent formulation suitable for intravenous administration in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Sterile saline (0.9% NaCl)
-
Sterile, amber glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to dissolve the compound completely. A common starting ratio is 10% of the final volume.
-
Add PEG400 and mix thoroughly. A common ratio is 30-40% of the final volume.
-
Slowly add sterile saline dropwise while vortexing to bring the formulation to the final volume. This slow addition helps prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and use it within a validated timeframe.
-
Protocol 2: Preparation of an Oral Suspension
This protocol details the preparation of a standard suspension for oral gavage.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile, amber glass vials
-
Mortar and pestle or homogenizer
-
Magnetic stir plate and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the powder using a mortar and pestle.
-
In a sterile vial, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stir plate.
-
For a more uniform particle size distribution, homogenize the suspension for 2-3 minutes.
-
Pre-dosing: Before each use, vortex the suspension for at least 60 seconds to ensure homogeneity.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and a general experimental workflow for evaluating this compound.
References
Technical Support Center: Investigation of BIO-32546 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of BIO-32546, a hypothetical kinase inhibitor targeting Kinase X.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] With kinase inhibitors, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and adverse side effects in clinical settings.[1] Due to the conserved nature of the ATP-binding site across the kinome, kinase inhibitors often exhibit some level of off-target activity.[2][3]
Q2: My cells are showing an unexpected phenotype (e.g., changes in morphology, proliferation, or apoptosis) after treatment with this compound. Could this be an off-target effect?
A2: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target effects. If the observed cellular phenotype differs from the known consequences of inhibiting the primary target (Kinase X), it suggests that other cellular pathways may be affected.
Q3: How can I begin to investigate if the observed effects of this compound are off-target?
A3: A multi-step approach is recommended to start investigating potential off-target effects:
-
Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype. If the effective concentration for the phenotype is significantly different from the biochemical IC50 for Kinase X, it may indicate off-target effects.
-
Use a Structurally Different Inhibitor: If available, use another inhibitor for Kinase X that has a different chemical structure. If this control compound does not produce the same phenotype, it strengthens the likelihood of this compound having off-target effects.
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of Kinase X. This should rescue the on-target effects but not the off-target ones.
Q4: What are the primary methods to identify the specific off-targets of this compound?
A4: Several robust techniques can be used to identify specific off-targets:
-
Kinome Profiling: This is a direct method that screens this compound against a large panel of purified kinases to determine its selectivity profile.
-
Chemical Proteomics: Techniques like affinity chromatography with immobilized this compound or competition binding assays using kinobeads can identify binding partners from cell lysates in an unbiased manner.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that also target Kinase X. | Identification of unintended kinase targets. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
| Cell line-specific effects | Test this compound in multiple cell lines to determine if the cytotoxic effects are consistent. | Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell permeability | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. | A thermal shift will confirm that this compound is entering the cells and binding to its target. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results. |
| Inhibitor instability | 1. Assess the stability of this compound in your experimental conditions over time. | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
Experimental Protocols & Data Presentation
Kinome Profiling Data for this compound
Objective: To determine the selectivity of this compound across a panel of human kinases.
| Kinase Target | IC50 (nM) | Primary Target / Off-Target |
| Kinase X | 15 | Primary Target |
| Kinase Y | 85 | Off-Target |
| Kinase Z | 250 | Off-Target |
| Kinase A | >10,000 | No significant inhibition |
| Kinase B | >10,000 | No significant inhibition |
-
This table presents hypothetical data for illustrative purposes.
Protocol 1: In Vitro Kinase Profiling
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or a radiometric activity assay to measure the inhibition of each kinase by this compound.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to a DMSO control. Determine the IC50 values for kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour at 37°C) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Analyze the amount of soluble Kinase X at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Troubleshooting logic for differentiating on- and off-target effects.
References
Improving the bioavailability of BIO-32546
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with BIO-32546, a potent and selective autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-zinc binding, reversible inhibitor of autotaxin (ATX).[1][2] ATX is a lysophospholipase D responsible for generating the bioactive signaling lipid, lysophosphatidic acid (LPA), in bodily fluids.[1][3] By inhibiting ATX, this compound reduces the production of LPA, which is implicated in various physiological and pathological processes including cell proliferation, migration, and survival.[1] LPA exerts its effects by signaling through six G-protein-coupled receptors (LPA1–6).
Q2: What are the key in vitro properties of this compound?
A2: this compound demonstrates high potency with an IC50 of 1 nM for ATX. It exhibits excellent selectivity over other related receptors. For detailed quantitative data on its in vitro biological activity, please refer to the data summary table below.
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is orally bioavailable. Studies in mice have shown good bioavailability (F = 51%) following oral administration.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO (100 mg/mL). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to use freshly opened DMSO as it is hygroscopic and can affect solubility.
Q5: What are some potential reasons for observing lower than expected potency in my in vitro assay?
A5: Several factors could contribute to lower than expected potency:
-
Compound Degradation: Ensure proper storage conditions have been maintained. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Assay Conditions: The potency of this compound may be influenced by the specific assay conditions, such as substrate concentration, enzyme concentration, and buffer composition. Refer to the detailed experimental protocols for guidance.
-
Solubility Issues: Poor solubility in the assay buffer can lead to an underestimation of potency. Ensure the final concentration of DMSO or other solvents is compatible with your assay system and does not exceed levels that affect enzyme activity.
Q6: I am observing poor bioavailability in my animal model. What are some potential troubleshooting steps?
A6: While this compound has demonstrated good oral bioavailability in mice, several factors can influence this in your specific experimental setup:
-
Formulation: The vehicle used for oral administration is critical. The original studies used a solution in 15% HPCD (hydroxypropyl-β-cyclodextrin). Using a different formulation may alter its solubility and absorption. Consider optimizing the formulation. Strategies for improving the bioavailability of poorly soluble drugs often involve lipid-based formulations or amorphous solid dispersions.
-
Animal Strain and Health Status: Pharmacokinetic parameters can vary between different strains of animals. Ensure the animals are healthy and properly fasted if required by the study protocol.
-
Metabolism: While this compound has shown moderate to low clearance in rat and human microsomes, species-specific differences in metabolism could affect bioavailability.
Data Presentation
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Assay Type |
| IC50 (ATX) | 1 nM | FRET-based assay |
| hERG Inhibition | 21.3% @ 10 µM | Not specified |
| Selectivity (LPA1–3,5 & S1P1–5 receptors) | IC50 > 10 µM | Not specified |
Source:
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Bioavailability (F) |
| IV | 2 | 11 | 0.9 | 1.3 | - |
| PO | 10 | - | - | - | 51% |
Source:
Experimental Protocols
1. In Vitro ATX Inhibition Assay (FRET-based)
-
Objective: To determine the in vitro potency of this compound in inhibiting ATX activity.
-
Materials:
-
Recombinant human ATX
-
Fluorescent substrate (e.g., FS-3)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)
-
This compound stock solution in DMSO
-
Microplate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound and recombinant ATX to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Mandatory Visualizations
References
Troubleshooting inconsistent results with BIO-32546
This guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent results observed with BIO-32546, a selective inhibitor of the Apoptosis-Regulating Kinase 7 (ARK7).
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability can stem from several sources. The most common factors include the handling and storage of the compound, inconsistencies in cell culture conditions (e.g., passage number, cell density), and the specific solvent used for reconstitution. We recommend preparing single-use aliquots upon initial reconstitution to minimize freeze-thaw cycles.
Q2: Does the choice of solvent affect the activity of this compound?
A2: Yes, the solvent can impact the stability and solubility of this compound. While DMSO is the recommended solvent for creating stock solutions, prolonged storage in DMSO at room temperature can lead to degradation. For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experiments to avoid solvent-induced cellular stress.
Q3: Our results with this compound are not consistent with published data. Why might this be?
A3: Discrepancies with published findings can arise from differences in experimental protocols. Key parameters to compare include the specific cell line used (as ARK7 expression can vary), seeding density, treatment duration, and the endpoint assay methodology. Refer to our standardized protocol below to establish a baseline.
Troubleshooting Guide for Inconsistent Results
This guide addresses specific issues you may encounter while using this compound.
Issue 1: Higher than Expected IC50 Value
If the observed IC50 value is consistently higher than the expected range (e.g., >50 nM), consider the following possibilities:
-
Compound Degradation: The compound may have degraded due to improper storage or excessive freeze-thaw cycles.
-
Cellular Resistance: The cell line may have low expression of the target, ARK7, or may have developed resistance.
-
High Seeding Density: A high cell density can reduce the effective concentration of the inhibitor per cell.
Issue 2: Poor Reproducibility Between Replicate Experiments
Poor reproducibility is often traced back to subtle variations in the experimental workflow.
-
Inconsistent Treatment Time: Ensure the duration of exposure to this compound is precisely controlled for all samples.
-
Reagent Preparation: Prepare fresh working solutions from a validated stock for each experiment. Do not store diluted aqueous solutions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Quantitative Data Summary
The following tables summarize how different experimental conditions can influence the measured IC50 of this compound in a typical HeLa cell viability assay.
Table 1: Effect of Solvent on this compound IC50
| Solvent (for stock) | Final Assay Conc. | Mean IC50 (nM) | Standard Deviation |
| DMSO | 0.1% | 25.2 | ± 2.1 |
| Ethanol | 0.1% | 48.9 | ± 5.6 |
| PBS | N/A | > 1000 (Insoluble) | N/A |
Table 2: Effect of Storage Conditions on this compound Activity
| Stock Solution Storage | Duration | Mean IC50 (nM) | Standard Deviation |
| -80°C (Aliquot) | 3 Months | 26.1 | ± 2.5 |
| -20°C (Aliquot) | 3 Months | 35.8 | ± 4.3 |
| 4°C (Working Dilution) | 48 Hours | 95.4 | ± 11.2 |
| Room Temp (Stock) | 24 Hours | 210.7 | ± 25.8 |
Key Experimental Protocols
Protocol: Determination of IC50 via Cell Viability Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" with 0.1% DMSO and a "no treatment" control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 20 µL of resazurin solution (0.15 mg/mL) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the cell viability against the log concentration of this compound. Use a non-linear regression (four-parameter logistic model) to calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: The inhibitory action of this compound on the ARK7 signaling pathway.
Experimental Workflow
Technical Support Center: BIO-32546 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of BIO-32546 in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Solid this compound powder is stable for up to 3 years at -20°C and up to 2 years at 4°C.
Q2: My this compound solution has turned a different color. What should I do?
A change in color can be an indicator of chemical degradation or oxidation. This may be caused by exposure to light, oxygen, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh one, ensuring the use of high-purity solvents and protection from light by using amber vials or wrapping the container in foil.
Q3: I am observing precipitation in my this compound working solution. How can I resolve this?
Precipitation can occur if the solubility limit of this compound is exceeded in the chosen solvent system or due to temperature changes. If precipitation is observed, gentle warming and/or sonication can be used to redissolve the compound. However, if the precipitate does not dissolve, it is advisable to prepare a fresh solution at a slightly lower concentration.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the container material can influence the stability of the compound. For long-term storage, inert materials such as amber glass vials or polypropylene tubes are recommended to prevent leaching of contaminants from the container or adsorption of the compound onto the container surface.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Inconsistent experimental outcomes are often linked to the degradation of the small molecule inhibitor in the solution. The following guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Steps for Troubleshooting:
-
Verify Solution Integrity: Before running your experiment, visually inspect your this compound solution for any signs of precipitation or color change.
-
Prepare Fresh Solution: If there is any doubt about the quality of the solution, prepare a fresh stock and working solutions from solid this compound.
-
Re-run Assay: Use the freshly prepared solution in your assay to see if the inconsistency is resolved.
-
Perform Stability Assessment: If the problem persists, it may be necessary to perform a formal stability assessment of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
-
Modify Experimental Protocol: Based on the stability assessment, you may need to adjust your protocol, such as preparing fresh dilutions immediately before use or minimizing the incubation time.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vivo Studies
This compound is poorly soluble in aqueous solutions. The following are example formulations to enhance its solubility for in vivo administration.
| Formulation | Components | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Preparation Procedure for Formulation 1:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to reach the desired final volume and concentration.
Protocol 2: General Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and its degradation products. The following provides a starting point for method development.
Proposed HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of this compound and to ensure the specificity of the analytical method.
Stress Conditions for Forced Degradation:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C (solid and solution) | 48 hours |
| Photostability | ICH Q1B option 2 (light cabinet) | As per guidelines |
Experimental Procedure:
-
Prepare solutions of this compound (e.g., in acetonitrile/water) and subject them to the stress conditions listed above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Potential Degradation Pathways
Based on the chemical structure of this compound, which includes ether, amide, and trifluoromethyl groups, the following degradation pathways can be hypothesized.
Hypothesized Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Researchers should be aware of these potential degradation routes when designing experiments and interpreting stability data. The identification of actual degradation products would require further characterization using techniques such as mass spectrometry (MS).
Technical Support Center: Minimizing Variability in BIO-32546 In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving the autotaxin (ATX) inhibitor, BIO-32546.
Frequently Asked Questions (FAQs) & Troubleshooting
Dosing and Administration
Question: We are observing inconsistent plasma concentrations of this compound in our animal models. What could be the cause?
Answer: Inconsistent plasma concentrations can arise from several factors related to the formulation and administration of this compound. Here are some key areas to troubleshoot:
-
Formulation: this compound is a hydrophobic molecule. Ensure your formulation is homogenous and stable. For oral dosing, a suspension or a solution with appropriate vehicles is crucial. A common issue is the precipitation of the compound out of solution before or during administration.
-
Recommended Action: Prepare fresh formulations for each experiment. Visually inspect the formulation for any precipitation. If using a suspension, ensure it is vigorously and consistently vortexed before drawing each dose. Consider using a vehicle known to be effective for similar compounds, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
-
Dosing Technique: The accuracy of the dosing volume and the consistency of the administration technique are critical.
-
Recommended Action: Use calibrated pipettes and syringes. For oral gavage, ensure the tube is correctly placed to avoid accidental administration into the lungs. Train all personnel on a standardized dosing procedure.
-
-
Animal Fasting: The presence of food in the stomach can affect the absorption of orally administered compounds.
-
Recommended Action: Implement a consistent fasting period (e.g., 4-6 hours) before dosing, if appropriate for your animal model and not contraindicated by your study design. Ensure all animals have access to water.
-
Question: What is the recommended solvent for this compound for in vivo use?
Answer: Several vehicle formulations can be used for this compound. The choice of solvent will depend on the route of administration and the desired concentration. Here are some reported solvent systems that can achieve a concentration of at least 2.5 mg/mL[1]:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is crucial to prepare a clear stock solution in DMSO first before adding other co-solvents[1].
Animal Model and Husbandry
Question: We are seeing high variability in the therapeutic response to this compound even with consistent dosing. What animal-related factors should we consider?
Answer: High variability in response can often be attributed to the animal model and its environment.
-
Animal Health: Underlying health issues can significantly impact drug metabolism and physiological responses.
-
Recommended Action: Source animals from a reputable vendor. Upon arrival, allow for an adequate acclimatization period (e.g., 7 days) before starting the experiment. Monitor animals daily for any signs of illness.
-
-
Genetics and Strain: The genetic background of the animal model can influence drug metabolism and the targeted biological pathway.
-
Recommended Action: Use a consistent and well-characterized animal strain for all experiments.
-
-
Age and Weight: Drug metabolism and distribution can vary with the age and weight of the animals.
-
Recommended Action: Use animals within a narrow age and weight range. Randomize animals into treatment groups based on body weight.
-
-
Housing Conditions: Environmental stressors can impact animal physiology and experimental outcomes.
-
Recommended Action: Maintain a consistent environment with controlled temperature, humidity, and light-dark cycles. Avoid loud noises and excessive handling.
-
Data Collection and Analysis
Question: How can we minimize variability during sample collection and processing?
Answer: The timing and method of sample collection are critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Timing of Sample Collection: this compound has a reported Tmax of 2 hours in rats, with maximal lysophosphatidic acid (LPA) reduction also observed at this time point[2].
-
Recommended Action: Design your sample collection schedule around the known PK/PD profile of this compound. Collect samples at consistent time points across all animals and treatment groups.
-
-
Sample Processing: Improper handling of blood and tissue samples can lead to degradation of the analyte.
-
Recommended Action: Use appropriate anticoagulants for blood collection (e.g., EDTA). Process samples promptly and store them at the recommended temperature (-80°C) until analysis[1]. Follow a standardized protocol for tissue homogenization and extraction.
-
Experimental Protocols
Oral Formulation Preparation of this compound
This protocol describes the preparation of a 1 mg/mL this compound formulation in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
In a separate sterile tube, add the required volume of the 10 mg/mL this compound stock solution. For example, for a final volume of 10 mL, you will need 1 mL of the stock solution.
-
Add 4 mL of PEG300 to the tube and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until the solution is clear.
-
Add 4.5 mL of saline to bring the final volume to 10 mL. Mix thoroughly.
-
Visually inspect the final formulation for any precipitation.
Oral Administration of this compound in a Rodent Model
-
Fast the animals for 4-6 hours before dosing. Ensure free access to water.
-
Weigh each animal immediately before dosing.
-
Calculate the required dose volume for each animal based on its body weight and the desired dose (e.g., 3 mg/kg).
-
Vigorously vortex the this compound formulation before drawing up the dose for each animal.
-
Administer the calculated volume orally using a suitable gavage needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Provide access to food 1-2 hours after dosing.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | 3 | Oral | 2 | 345 | 1230 |
| Dog | 1 | Oral | 1 | 189 | 678 |
| Monkey | 1 | Oral | 2 | 123 | 567 |
Table 2: In Vitro Properties of this compound
| Parameter | Value |
| ATX IC50 | 1 nM |
| hERG IC50 | > 10 µM |
| Rat Plasma Protein Binding (free fraction) | 0.45% |
| Human Plasma Protein Binding (free fraction) | 0.66% |
Visualizations
Caption: Mechanism of action of this compound in the Autotaxin-LPA signaling pathway.
Caption: Recommended workflow to minimize variability in this compound in vivo experiments.
Caption: A logical guide for troubleshooting sources of experimental variability.
References
Technical Support Center: BIO-32546 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using the potent and selective autotaxin (ATX) inhibitor, BIO-32546.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-zinc binding inhibitor of autotaxin (ATX).[1][2] ATX is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2] LPA is a signaling lipid that binds to a family of G-protein coupled receptors (LPA1-6), activating downstream pathways involved in cell proliferation, migration, and survival.[1] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these cellular responses.
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of 1.0 nM for autotaxin. In functional assays, it demonstrated an IC50 of 53 ± 26 nM in a human plasma LPA reduction assay and 47 ± 20 nM in a rat plasma LPA assay.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the key considerations for selecting an appropriate assay to determine the dose-response of this compound?
A4: A common and effective method is a fluorogenic substrate-based assay. This type of assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by ATX. The inhibition of this fluorescence signal is directly proportional to the inhibitory activity of this compound. Alternatively, an endpoint assay measuring the product, LPA, can be performed using techniques like mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure cells are in a single-cell suspension before plating. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile media or PBS. |
| No dose-response (flat curve) | Compound inactivity, incorrect concentration range, or assay interference. | Verify the identity and purity of this compound. Ensure the concentration range tested brackets the expected IC50. Check for potential assay interference from the compound or solvent. |
| Poor curve fit (low R-squared value) | Inappropriate curve fitting model, insufficient data points, or outliers. | Use a four-parameter logistic (4PL) non-linear regression model for sigmoidal dose-response curves. Ensure you have a sufficient number of data points, especially around the IC50. Identify and consider removing statistical outliers. |
| High background signal | Autofluorescence of the compound or assay components, or non-specific binding. | Measure the fluorescence of this compound alone at the assay wavelength. Use assay-specific black plates for fluorescence assays to reduce background. Optimize blocking steps if using antibody-based detection methods. |
| Precipitation of this compound in assay media | Low solubility of the compound at the tested concentrations. | Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells. If precipitation is observed, consider using a different formulation or a lower concentration range. |
Data Presentation
In Vitro Potency of this compound
| Assay Type | Species | IC50 |
| Autotaxin Enzymatic Assay | - | 1.0 nM |
| Plasma LPA Reduction | Human | 53 ± 26 nM |
| Plasma LPA Reduction | Rat | 47 ± 20 nM |
Representative Dose-Response Data (Hypothetical)
This table provides a hypothetical dataset illustrating a typical dose-response experiment for this compound, assuming an IC50 of 1.0 nM.
| This compound Concentration (nM) | % Inhibition of ATX Activity |
| 1000 | 98.5 |
| 100 | 95.2 |
| 10 | 85.1 |
| 1 | 50.3 |
| 0.1 | 15.6 |
| 0.01 | 2.1 |
| 0.001 | 0.5 |
| 0 (Vehicle Control) | 0 |
Experimental Protocols
Protocol: In Vitro Dose-Response Curve Generation for this compound using a Fluorogenic ATX Activity Assay
1. Materials and Reagents:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., Tris-based buffer with appropriate salts and BSA)
-
This compound
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence microplate reader
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a concentration series (e.g., 10-point, 3-fold dilutions).
-
Further dilute the DMSO serial dilutions into assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%).
-
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add recombinant human ATX enzyme to each well (except for no-enzyme controls).
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ATX substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal at the appropriate excitation and emission wavelengths in a microplate reader pre-warmed to 37°C. Read every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Caption: Experimental workflow for generating a this compound dose-response curve.
References
Technical Support Center: Addressing Low Brain Penetration of ATX Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with autotaxin (ATX) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with the low brain penetration of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving sufficient brain penetration of ATX inhibitors a significant challenge?
A1: The central nervous system (CNS) is protected by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Key challenges for ATX inhibitors to cross the BBB include:
-
Tight Junctions: These protein complexes between the endothelial cells of the brain capillaries create a physical barrier that severely restricts the passage of molecules between the cells.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which recognize a wide range of substrates and actively pump them out of the brain and back into the bloodstream. Many small molecule inhibitors are substrates for these transporters.[1]
-
Physicochemical Properties: The ideal properties for passive diffusion across the BBB include a low molecular weight (typically under 400-500 Da), high lipophilicity (LogP between 1 and 3), and a low polar surface area (TPSA < 90 Ų).[2] Many potent ATX inhibitors may not possess the optimal combination of these properties.
Q2: What is the role of the ATX-LPA signaling axis in the central nervous system?
A2: Autotaxin (ATX) is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the central nervous system.[3][4][5] The ATX-LPA signaling axis plays a crucial role in various physiological and pathological processes within the brain, including neuronal development, survival, and synaptic plasticity. Dysregulation of this pathway has been implicated in several neurological and psychiatric disorders, such as glioblastoma, multiple sclerosis, Alzheimer's disease, and neuropathic pain.
Q3: My ATX inhibitor shows high potency in vitro but no efficacy in in vivo CNS models. What could be the reason?
A3: A common reason for this discrepancy is low brain penetration. While the inhibitor may be potent at its target, if it cannot reach the target in the brain in sufficient concentrations, it will not exert a therapeutic effect. This can be due to poor physicochemical properties for BBB penetration or because it is a substrate for efflux transporters like P-glycoprotein (P-gp). It is crucial to assess the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to determine the extent of brain penetration.
Q4: What are the key parameters to consider when designing ATX inhibitors with improved brain penetration?
A4: To enhance the likelihood of an ATX inhibitor crossing the BBB, consider the following physicochemical properties during the design phase:
-
Lipophilicity (LogP): Aim for a LogP value in the range of 1-3. Compounds that are too hydrophilic will not readily cross the lipid membranes of the BBB, while excessively lipophilic compounds may be sequestered in lipid membranes and have poor solubility.
-
Molecular Weight (MW): Keep the molecular weight below 400-500 Da.
-
Polar Surface Area (TPSA): A TPSA of less than 90 Ų is generally preferred for better BBB penetration.
-
Hydrogen Bonding: Minimize the number of hydrogen bond donors and acceptors, as they increase polarity and reduce permeability.
-
pKa: The ionization state of a compound at physiological pH (7.4) is critical. A neutral or slightly basic compound is often favored for passive diffusion.
Q5: What are some strategies to overcome P-glycoprotein (P-gp) mediated efflux of my ATX inhibitor?
A5: If your ATX inhibitor is identified as a P-gp substrate, several strategies can be employed:
-
Structural Modification: Iterative medicinal chemistry efforts can be directed towards modifying the inhibitor's structure to reduce its affinity for P-gp. This could involve masking hydrogen bond donors or altering the overall topology of the molecule.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor can increase the brain concentration of your compound. However, this approach can be complicated by potential drug-drug interactions in a clinical setting.
-
Prodrug Approach: A more lipophilic prodrug can be designed to cross the BBB and then be converted to the active inhibitor within the brain.
-
Nanoparticle Formulation: Encapsulating the inhibitor in nanoparticles can shield it from P-gp recognition and facilitate its transport across the BBB.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: Low Brain-to-Plasma Ratio (Kp or Kp,uu) in in vivo studies.
-
Question: My ATX inhibitor has a very low Kp value. How can I determine the cause and troubleshoot this?
-
Answer: A low Kp or Kp,uu value indicates poor brain penetration. The primary causes are either unfavorable physicochemical properties for passive diffusion or active efflux by transporters at the BBB.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Kp or Kp,uu.
Problem 2: High variability in brain concentration measurements between animals.
-
Question: I am observing significant variability in the brain concentrations of my ATX inhibitor across different animals in the same study group. What could be the cause?
-
Answer: High variability can stem from several factors related to the experimental procedure and the compound's properties.
Possible Causes and Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the compound for all animals. For oral dosing, consider potential differences in gastric emptying and absorption.
-
Biological Variability: Age, sex, and health status of the animals can influence drug metabolism and distribution. Use a homogenous group of animals.
-
Tissue Collection and Processing: Standardize the brain harvesting and homogenization procedures. Incomplete homogenization can lead to underestimation of brain concentrations.
-
Analytical Method Variability: Validate your bioanalytical method (e.g., LC-MS/MS) for precision and accuracy in both plasma and brain homogenate matrices.
-
Problem 3: My ATX inhibitor is a confirmed P-gp substrate. How do I proceed with my in vivo CNS studies?
-
Question: My in vitro data confirms that my ATX inhibitor is a substrate for P-gp. What are my options for in vivo testing to demonstrate target engagement in the brain?
-
Answer: You can proceed with in vivo studies by incorporating experimental arms that account for P-gp-mediated efflux.
Experimental Design Considerations:
-
Include a P-gp Inhibitor Cohort: In your in vivo study, include a group of animals that are co-administered your ATX inhibitor with a potent and selective P-gp inhibitor (e.g., elacridar, tariquidar). A significant increase in the brain-to-plasma ratio in this cohort compared to the group receiving the ATX inhibitor alone will confirm that P-gp efflux is limiting its brain penetration.
-
Use P-gp Knockout Animals: If available, conducting studies in P-gp knockout mice (e.g., mdr1a/1b-/-) can provide definitive evidence of the role of P-gp in the brain distribution of your compound.
-
Dose Escalation: In some cases, higher doses of the ATX inhibitor might saturate the P-gp transporters, leading to a non-linear increase in brain exposure. However, this approach may be limited by off-target toxicities.
-
Quantitative Data of Selected ATX Inhibitors
The following table summarizes the available physicochemical and pharmacokinetic properties of some commonly studied ATX inhibitors. This data can be used to guide the design and interpretation of your experiments.
| Property | PF-8380 | HA130 | BI-2545 |
| Molecular Weight ( g/mol ) | 478.33 | 463.29 | 527.42 |
| LogP | Not Available | Not Available | Not Available |
| TPSA (Ų) | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| Human ATX IC₅₀ (nM) | 2.8 (isolated enzyme) | 28 | 2.2 |
| Human Whole Blood IC₅₀ (nM) | 101 | Not Available | 29 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Not Available | Not Available | 9.3 |
| Efflux Ratio (Papp B→A / Papp A→B) | Not Available | Not Available | 1.4 |
| Brain-to-Plasma Ratio (Kp) | Not Available | Not Available | Not Available |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not Available | Not Available | Not Available |
| In Vivo Efficacy | >95% reduction in plasma and air pouch LPA in rats at 30 mg/kg | Rapidly decreases plasma LPA levels in mice (intravenous) | Up to 90% reduction in plasma LPA in rats at 10 mg/kg (oral) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MDCK-MDR1 Permeability Assay
This in vitro assay is used to determine if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are grown as a monolayer on a semi-permeable membrane in a Transwell® system. The transport of the test compound is measured in two directions: from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side. A significantly higher transport in the B to A direction (efflux ratio > 2) indicates that the compound is a P-gp substrate.
Protocol:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell® inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: Prepare a solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Transport Experiment:
-
A to B Transport: Add the compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
B to A Transport: Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
In Situ Brain Perfusion
This in vivo technique allows for the direct measurement of the rate of drug uptake into the brain from the circulation, independent of systemic pharmacokinetics.
Principle: The blood supply to one hemisphere of the brain of an anesthetized rodent is replaced by a perfusion fluid containing the test compound at a known concentration. The perfusion is carried out for a short period, after which the brain is collected, and the amount of compound that has entered the brain is quantified.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and surgically expose the common carotid artery.
-
Catheterization: Insert a catheter into the common carotid artery.
-
Perfusion: Perfuse the brain with a physiological buffer to wash out the blood, followed by the perfusion fluid containing the test compound and a vascular marker (e.g., [¹⁴C]sucrose) for a defined period (e.g., 1-5 minutes).
-
Brain Collection: At the end of the perfusion, decapitate the animal and collect the brain.
-
Sample Processing: Homogenize the brain tissue.
-
Quantification: Determine the concentration of the test compound and the vascular marker in the brain homogenate and the perfusion fluid using an appropriate analytical method.
-
Data Analysis: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
Brain Microdialysis
This in vivo technique allows for the sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.
Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region of interest. The probe is continuously perfused with a physiological solution (perfusate). Small molecules, including the unbound drug, diffuse from the brain ECF across the dialysis membrane and into the perfusate, which is then collected for analysis.
Protocol:
-
Probe Implantation: Under anesthesia, surgically implant a guide cannula into the desired brain region of the animal using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from the surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate.
-
Drug Administration: Administer the test compound to the animal (e.g., via intravenous or oral route).
-
Sample Collection: Collect the dialysate samples at regular intervals.
-
Quantification: Analyze the concentration of the unbound drug in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: Determine the unbound drug concentration-time profile in the brain ECF.
Visualizations
ATX-LPA Signaling Pathway in the CNS
General Workflow for Assessing Brain Penetration of ATX Inhibitors
References
- 1. mdpi.com [mdpi.com]
- 2. PF-8380 | PDE | TargetMol [targetmol.com]
- 3. HA130 | PDE | TargetMol [targetmol.com]
- 4. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 5. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BIO-32546 and Other Investigational Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel autotaxin (ATX) inhibitor, BIO-32546, with other key investigational ATX inhibitors. The information presented is collated from preclinical and clinical data to support research and development decisions in the fields of fibrosis, oncology, and neurology.
Introduction to Autotaxin (ATX)
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling pathways. These pathways, including those involving Ras, RhoA, and PI3K, are integral to various cellular processes such as proliferation, survival, migration, and differentiation.[3][4]
The ATX-LPA signaling axis is vital for normal physiological processes like embryonic development. However, its dysregulation and overexpression have been implicated in the pathology of numerous diseases, including idiopathic pulmonary fibrosis (IPF), cancer, inflammation, and neuropathic pain. This central role in disease progression has made autotaxin a compelling therapeutic target for drug development.
The ATX-LPA Signaling Pathway
The enzymatic activity of ATX is the rate-limiting step in the primary pathway for extracellular LPA production. The resulting LPA molecules then bind to their cognate receptors on target cells, initiating diverse cellular responses based on the specific LPARs expressed.
References
Comparative Efficacy Analysis: BIO-32546 versus PF-8380 for Autotaxin Inhibition
In the landscape of pharmacological research, the inhibition of autotaxin (ATX), a pivotal enzyme in the synthesis of the signaling lipid lysophosphatidic acid (LPA), has emerged as a promising therapeutic strategy for a multitude of diseases, including fibrosis, cancer, and neuropathic pain. This guide provides a detailed comparison of two prominent ATX inhibitors, BIO-32546 and PF-8380, focusing on their efficacy, underlying mechanisms, and the experimental data supporting their activity.
Mechanism of Action and Signaling Pathway
Both this compound and PF-8380 target autotaxin, albeit through different binding mechanisms, to curtail the production of LPA and subsequently modulate its downstream signaling. Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of intracellular signaling events that regulate critical cellular processes such as proliferation, migration, and survival.
This compound is a potent, selective, and reversible non-zinc binding inhibitor of ATX.[1][2][3] In contrast, PF-8380 acts as a potent ATX inhibitor by directly binding to the enzyme's active site.[4][5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and PF-8380 based on reported experimental data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Condition | IC50 |
| This compound | Human ATX | FRET-based assay | 1 nM |
| Human Plasma | LPA reduction | 53 ± 26 nM | |
| Rat Plasma | LPA reduction | 47 ± 20 nM | |
| PF-8380 | Isolated ATX Enzyme | - | 2.8 nM |
| Rat ATX | FS-3 substrate | 1.16 nM | |
| Human Whole Blood | - | 101 nM |
Table 2: In Vivo Efficacy
| Compound | Model | Key Findings |
| This compound | Rat Complete Freund's Adjuvant (CFA) model of inflammatory pain | Demonstrated dose-dependent reduction in pain behavior. |
| PF-8380 | Rat air pouch model of inflammation | >95% reduction in plasma and air pouch LPA levels. |
| Rat adjuvant-induced arthritis model | Reduced inflammatory hyperalgesia. | |
| Murine glioblastoma model | Enhanced radiosensitivity of tumor cells. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
In Vitro Autotaxin Inhibition Assay (FRET-based)
This assay quantifies the inhibitory potency of compounds against recombinant human autotaxin.
Protocol:
-
Compound Preparation: Test compounds are serially diluted, typically in DMSO, to create a range of concentrations.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well microplate.
-
Enzyme Addition: A solution of human recombinant autotaxin is added to each well containing the test compound.
-
Incubation: The plate is incubated for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: The enzymatic reaction is started by the addition of a fluorogenic substrate, such as FS-3.
-
Data Measurement: The increase in fluorescence, resulting from the cleavage of the FRET substrate by ATX, is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
In Vivo Efficacy in a Rat Model of Inflammatory Pain (CFA Model)
This model is utilized to assess the analgesic effects of ATX inhibitors in the context of inflammation-induced pain.
Protocol:
-
Induction of Inflammation: Inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the rats.
-
Compound Administration: Following the development of inflammation (typically 24 hours post-CFA injection), this compound or a vehicle control is administered orally at various doses.
-
Pain Behavior Assessment: At specific time points after dosing, pain responses are measured using methods such as:
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source.
-
Mechanical Allodynia: Paw withdrawal threshold determined using von Frey filaments.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to measure plasma concentrations of the drug and LPA levels to establish a relationship between drug exposure and its pharmacological effect.
Selectivity and Pharmacokinetics
An ideal inhibitor should exhibit high selectivity for its target to minimize off-target effects. This compound has demonstrated excellent selectivity, with IC50 values greater than 10 µM against a panel of related receptors, including LPA1-3, 5 and S1P1-5. It also shows minimal inhibition of hERG and various CYP isoforms, suggesting a lower potential for cardiotoxicity and drug-drug interactions.
Both compounds are orally bioavailable. PF-8380 has a reported moderate oral bioavailability ranging from 43% to 83%. This compound is also noted to be brain-penetrable, which is a significant advantage for targeting neurological diseases.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
BIO-32546: A Comparative Guide to Its Enzymatic Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BIO-32546, a potent and selective inhibitor of autotaxin (ATX). The information presented herein is intended to provide an objective overview of its performance against other enzymes and receptors, supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound is a novel, non-zinc binding, reversible inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3] It demonstrates high potency with an IC50 of 1 nM for human ATX.[4][5] Extensive selectivity profiling reveals that this compound has a highly specific inhibitory activity against ATX with minimal off-target effects on a panel of other receptors. This makes it a valuable tool for studying the physiological and pathological roles of the ATX-LPA axis.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, autotaxin, and other enzymes and receptors.
| Target | IC50 / % Inhibition | Assay Type |
| Human Autotaxin (ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| Human Plasma LPA production | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| Rat Plasma LPA production | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| LPA Receptors (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| S1P Receptors (S1P1-5) | > 10 µM | Receptor binding or functional assays |
| hERG | 21.3% inhibition @ 10 µM | Electrophysiological assay |
| CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | In vitro metabolism assays |
Table 1: In Vitro Biological Activity of this compound. Data sourced from BenchChem.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for in vitro enzyme and receptor profiling.
In Vitro Autotaxin Inhibition Assay (FRET-based)
This assay determines the potency of this compound in inhibiting the enzymatic activity of human autotaxin.
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (a fluorogenic substrate for ATX)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM, with 11-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the assay buffer.
-
Add the appropriate amount of recombinant human autotaxin to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the percentage of ATX activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement and Off-Target Profiling
To confirm the selectivity of this compound in a cellular context and to identify potential off-targets, various assays can be employed.
Receptor Binding/Functional Assays (for LPA and S1P receptors):
-
Method: Radioligand binding assays or functional assays measuring downstream signaling (e.g., calcium mobilization or cAMP accumulation) are used.
-
Procedure: Cells expressing the target receptor are incubated with a known radioligand or agonist in the presence of increasing concentrations of this compound. The ability of this compound to displace the radioligand or inhibit the functional response is measured to determine its IC50.
hERG Inhibition Assay (Electrophysiological Assay):
-
Method: Patch-clamp electrophysiology is used to directly measure the effect of this compound on the hERG potassium channel currents.
-
Procedure: Cells stably expressing the hERG channel are subjected to voltage clamp protocols, and the ionic current is measured before and after the application of this compound at various concentrations.
Mandatory Visualization
The following diagrams illustrate the key biological pathway and the experimental workflow related to the characterization of this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the discovery and characterization of a selective inhibitor like this compound.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Validating BIO-32546 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIO-32546, a potent and selective Autotaxin (ATX) inhibitor, with other relevant ATX inhibitors, focusing on the validation of in vivo target engagement. The primary biomarker for assessing the in vivo efficacy of ATX inhibitors is the reduction of plasma lysophosphatidic acid (LPA) levels.
Executive Summary
This compound is a novel, orally bioavailable, and brain-penetrant ATX inhibitor developed by Biogen.[1] It demonstrates high potency in inhibiting ATX, the primary enzyme responsible for LPA production in the blood. In vivo studies have confirmed its ability to engage with its target, ATX, leading to a dose-dependent reduction in plasma LPA levels. This guide will compare the in vivo target engagement of this compound with other notable ATX inhibitors, GLPG1690 (Ziritaxestat) and IOA-289, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathway and experimental workflows.
Comparative In Vivo Target Engagement of ATX Inhibitors
The in vivo efficacy of ATX inhibitors is predominantly determined by measuring the reduction of various LPA species in plasma following administration of the compound.
| Inhibitor | Animal Model | Dose | Plasma LPA Reduction | Key Findings |
| This compound | Rat (Acute Pain Model) | 3 mg/kg (oral) | 39% reduction at 6 hours | Dose-dependent efficacy was observed.[2] |
| 10 mg/kg (oral) | 52% reduction at 6 hours | Sustained effect for 24 hours at 3 mg/kg and 10 mg/kg doses.[2] | ||
| GLPG1690 (Ziritaxestat) | Mouse (Bleomycin-induced pulmonary fibrosis) | Not specified | Up to 90% reduction of LPA 18:2 | Dose-dependent reduction of plasma LPA levels.[3] |
| Human (Healthy Volunteers) | ≥ 200 mg | ~80% reduction of LPA C18:2 | Plateauing of LPA reduction at higher doses.[4] | |
| IOA-289 | Mouse | ~3 mg/kg (oral) | ED50 for LPA C18:2 reduction | Dose-proportional increase in plasma exposure correlated with LPA reduction. |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the process of validating target engagement, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for in vivo studies.
Experimental Protocols
1. In Vivo Animal Study for Target Engagement
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic and pharmacodynamic studies of ATX inhibitors.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Compound Formulation and Administration: this compound is formulated as a solution or suspension suitable for oral administration (e.g., in 15% HPβCD). The compound is administered via oral gavage at specified doses (e.g., 3 mg/kg, 10 mg/kg). A vehicle control group receives the formulation without the active compound.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from a suitable vessel (e.g., tail vein) at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
2. Quantification of Plasma LPA Levels by LC-MS/MS
-
Materials:
-
Internal Standard (IS): A structurally similar LPA analog not present in the biological sample.
-
Extraction Solvent: e.g., a mixture of organic solvents like methanol and acetonitrile.
-
LC-MS/MS system: A liquid chromatograph coupled to a tandem mass spectrometer.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 20 µL), add the internal standard.
-
Precipitate proteins by adding a larger volume of cold extraction solvent.
-
Vortex and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the LPA to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different LPA species using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the specific LPA species and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of each LPA species in the plasma samples by comparing their peak area ratios to a standard curve prepared with known concentrations of LPA standards.
-
Calculate the percentage of LPA reduction at each time point relative to the pre-dose or vehicle-treated control group.
-
Conclusion
The validation of in vivo target engagement is a critical step in the development of ATX inhibitors. This compound has demonstrated clear, dose-dependent target engagement in preclinical models, as evidenced by the significant reduction in plasma LPA levels. This data, in conjunction with its favorable pharmacokinetic profile, supports its continued investigation as a potential therapeutic agent. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret in vivo target engagement studies for this compound and other novel ATX inhibitors.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
BIO-32546: A Potent Autotaxin Inhibitor with Minimal Cross-Reactivity to LPA Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BIO-32546, a potent autotaxin (ATX) inhibitor, with other ATX inhibitors, focusing on its cross-reactivity with lysophosphatidic acid (LPA) receptors. This document compiles available experimental data, details relevant assay methodologies, and visualizes key biological pathways and workflows.
This compound is a highly potent and selective, non-zinc binding, reversible inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the bloodstream.[1][2][3] LPA is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), which are involved in a multitude of physiological and pathological processes. Given the therapeutic potential of inhibiting the ATX-LPA axis, the selectivity of ATX inhibitors is of paramount importance to avoid off-target effects.
Comparative Analysis of Autotaxin Inhibitor Selectivity
This compound has demonstrated excellent selectivity against a panel of LPA receptors. Experimental data indicate that this compound has an IC50 value greater than 10 µM for LPA receptors 1, 2, 3, and 5, signifying minimal cross-reactivity.[4] This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for unintended modulation of LPA receptor signaling pathways.
To provide a comparative landscape, this guide includes other notable ATX inhibitors that have been developed. While direct head-to-head comparative studies with this compound are limited in the public domain, the available data on their primary targets and, where known, their LPA receptor interactions are presented below.
| Compound | Primary Target | LPA Receptor Cross-Reactivity Data |
| This compound | Autotaxin (ATX) | IC50 > 10 µM for LPA1, LPA2, LPA3, LPA5[4] |
| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | Primarily characterized as a potent ATX inhibitor; specific quantitative data on broad LPA receptor cross-reactivity is not readily available in the provided search results. |
| IOA-289 | Autotaxin (ATX) | A potent ATX inhibitor; detailed broad-panel LPA receptor cross-reactivity data is not specified in the provided search results. |
| ONO-8430506 | Autotaxin (ATX) | A potent ATX inhibitor; specific quantitative data on broad LPA receptor cross-reactivity is not readily available in the provided search results. |
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's activity and the methods used to assess its selectivity, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating GPCR cross-reactivity.
References
A Comparative Analysis of Zinc-Binding vs. Non-Zinc-Binding Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has emerged as a critical therapeutic target for a range of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammatory disorders. Consequently, the development of potent and selective ATX inhibitors is an area of intense research. These inhibitors can be broadly classified into two main categories based on their interaction with the enzyme's active site: zinc-binding and non-zinc-binding inhibitors. This guide provides a detailed comparative analysis of these two classes of inhibitors, supported by experimental data, to aid researchers in the selection and development of next-generation ATX-targeted therapeutics.
Mechanism of Action: A Tale of Two Binding Modes
The catalytic activity of ATX relies on a bimetallic zinc center within its active site. The binding mechanisms of the two inhibitor classes are fundamentally different:
-
Zinc-Binding Inhibitors: These molecules, often classified as Type I inhibitors, typically possess a zinc-binding group (ZBG) such as a hydroxamic acid, carboxylic acid, or phosphonic acid. This ZBG directly chelates one or both of the zinc ions in the ATX active site, thereby competitively inhibiting the binding and hydrolysis of the native substrate, lysophosphatidylcholine (LPC). A well-known example of a potent zinc-binding inhibitor is PF-8380.[1]
-
Non-Zinc-Binding Inhibitors: This class of inhibitors does not directly interact with the catalytic zinc ions. Instead, they bind to other regions within the large, T-shaped substrate-binding pocket of ATX. Their mechanisms can be more diverse and are categorized into different types:
-
Type II Inhibitors: These bind to the hydrophobic pocket, preventing the accommodation of the lipid tail of LPC.
-
Type III Inhibitors: These occupy the allosteric tunnel of the active site.
-
Type IV Inhibitors: These are "hybrid" inhibitors that span both the hydrophobic pocket and the allosteric tunnel, effectively blocking substrate entry and product egress. GLPG1690 (Ziritaxestat) is a prominent example of a non-zinc-binding inhibitor.[2]
-
The differential binding modes of these inhibitor classes can influence their potency, selectivity, and overall pharmacological profile.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for representative zinc-binding and non-zinc-binding ATX inhibitors to facilitate a direct comparison of their performance.
Table 1: In Vitro Potency of ATX Inhibitors
| Inhibitor | Class | Target Species | Assay Type | IC50 (nM) | Reference(s) |
| PF-8380 | Zinc-Binding | Human | Isolated Enzyme | 2.8 | [3][4][5] |
| Human | Whole Blood | 101 | |||
| Rat | Isolated Enzyme (FS-3) | 1.16 | |||
| Compound 12 | Zinc-Binding | Human | - | - | |
| GLPG1690 (Ziritaxestat) | Non-Zinc-Binding | Human | Isolated Enzyme | 131 | |
| Human | Plasma | 242 | |||
| Mouse | Isolated Enzyme | 224 | |||
| BBT-877 | Non-Zinc-Binding | Human | ex vivo Plasma (LPA 18:2) | 6.5 - 6.9 | |
| Human | in vitro (FS-3) | 2.4 | |||
| BIO-32546 | Non-Zinc-Binding | - | - | Potent, selective |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
Table 2: Pharmacokinetic Profiles of ATX Inhibitors
| Inhibitor | Class | Animal Model | Key Pharmacokinetic Parameters | Reference(s) |
| PF-8380 | Zinc-Binding | Rat | Moderate oral bioavailability (43-83%), t1/2 = 1.2 h | |
| Compound 12 | Zinc-Binding | - | Orally bioavailable | |
| GLPG1690 (Ziritaxestat) | Non-Zinc-Binding | Healthy Humans | Rapidly absorbed (Tmax ~2h), t1/2 ~5h | |
| BBT-877 | Non-Zinc-Binding | Healthy Humans | Dose-proportional systemic exposure, t1/2 ~12h |
Table 3: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
| Inhibitor | Class | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| PF-8380 | Zinc-Binding | Mouse | - | Abrogated the development of pulmonary fibrosis | |
| GLPG1690 (Ziritaxestat) | Non-Zinc-Binding | Mouse | Oral | Reduced lung collagen content and fibrosis | |
| BBT-877 | Non-Zinc-Binding | Mouse | Oral (twice daily) | Reduced body weight loss, lung weight, Ashcroft score, and collagen content |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
ATX Activity Assay (FS-3 based)
This assay utilizes a fluorogenic substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage by ATX separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 140 mM NaCl, and 0.05% fatty acid-free BSA).
-
Reconstitute recombinant human ATX enzyme in the reaction buffer to a working concentration (e.g., 2 nM).
-
Dilute the FS-3 substrate to a working concentration (e.g., 1 µM) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells.
-
Add the ATX enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FS-3 substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic potential of therapeutic agents.
Protocol Outline:
-
Animal Model:
-
Use C57BL/6 mice, a commonly used strain for this model.
-
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal or intranasal dose of bleomycin (e.g., 1.5 U/kg) to induce lung injury and subsequent fibrosis.
-
-
Inhibitor Treatment:
-
Begin treatment with the ATX inhibitor or vehicle control at a specified time point after bleomycin administration (e.g., day 7 for therapeutic intervention).
-
Administer the inhibitor orally once or twice daily at a predetermined dose.
-
-
Efficacy Assessment (e.g., at day 14 or 21):
-
Histopathology: Harvest the lungs, fix, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Content: Measure the total lung collagen content using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell counts and cytokine levels.
-
LPA Levels: Measure LPA levels in plasma or BAL fluid using LC-MS/MS to confirm target engagement.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
Head-to-Head Comparison: BIO-32546 and ONO-8430506 in Autotaxin Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development, the inhibition of autotaxin (ATX), a pivotal enzyme in the lysophosphatidic acid (LPA) signaling pathway, has emerged as a promising strategy for a multitude of diseases, including cancer, fibrosis, and neuropathic pain. This guide provides a detailed head-to-head comparison of two potent ATX inhibitors: BIO-32546 and ONO-8430506. This objective analysis, supported by available preclinical data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for their research and development endeavors.
Executive Summary
This compound and ONO-8430506 are both potent small molecule inhibitors of autotaxin, exhibiting distinct profiles in terms of potency, pharmacokinetics, and demonstrated preclinical efficacy in different therapeutic areas. This compound stands out for its exceptional potency with a low nanomolar IC50, its nature as a non-zinc binding reversible inhibitor, and its proven efficacy in a preclinical model of inflammatory pain.[1][2] ONO-8430506, while also a potent inhibitor, has been extensively characterized in preclinical cancer models, where it has been shown to enhance the efficacy of standard chemotherapy agents.[3][4]
This guide will delve into a granular comparison of their in vitro and in vivo properties, present detailed experimental protocols for key assays, and provide visual representations of the targeted signaling pathway and experimental workflows to facilitate a comprehensive understanding of these two promising therapeutic candidates.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ONO-8430506, compiled from various preclinical studies. It is important to note that these data were not generated in a head-to-head comparative study and thus, direct comparisons should be made with caution.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | ONO-8430506 | Assay Type |
| Human ATX IC50 | 1 nM[1] | 4.5 - 5.1 nM | Recombinant human ATX enzyme activity assay |
| Human Plasma LPA Reduction IC50 | 53 nM | ~10 nM | LPA formation assay in human plasma |
| Rat Plasma LPA Reduction IC50 | 47 nM | Not explicitly stated, but demonstrated potent inhibition | LPA formation assay in rat plasma |
| Binding Mechanism | Non-zinc binding, reversible | Not explicitly stated | - |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | This compound | ONO-8430506 |
| Route of Administration | Oral | Oral |
| Oral Bioavailability (F%) | 66% | 51.6% |
| Clearance (CL) | 29 mL/min/kg | 8.2 mL/min/kg |
| Brain Penetrability | Yes, brain-penetrable tool compound | Not explicitly stated |
Table 3: Preclinical In Vivo Efficacy
| Therapeutic Area | This compound | ONO-8430506 |
| Model | Rat Complete Freund's Adjuvant (CFA) model of inflammatory pain | Mouse orthotopic breast cancer model (in combination with paclitaxel) |
| Dose | Efficacy observed at doses as low as 0.3 mg/kg | 30 or 100 mg/kg |
| Key Findings | Dose-dependent reduction in pain behavior | Enhanced anti-tumor effect of paclitaxel |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below. These protocols are based on generally accepted practices and information gleaned from the available literature.
In Vitro Autotaxin Inhibition Assay (Fluorogenic)
This protocol describes a common method for determining the in vitro potency of ATX inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compounds (this compound or ONO-8430506) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add recombinant human ATX to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) using a fluorescence plate reader.
-
Record fluorescence readings at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Rat Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This in vivo model is used to assess the analgesic efficacy of compounds in the context of inflammatory pain.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Induce inflammation by injecting a specific volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) emulsion into the plantar surface of one hind paw of each rat.
-
Allow inflammation to develop over a period of 24-48 hours.
-
Administer the test compound (e.g., this compound) or vehicle orally at various doses.
-
Assess pain behavior at different time points post-dosing using standard methods such as:
-
Thermal hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).
-
Mechanical allodynia: Determine the paw withdrawal threshold using von Frey filaments of increasing stiffness.
-
-
Record and analyze the data to determine the dose-dependent analgesic effect of the compound.
Mouse Orthotopic Breast Cancer Model
This model is used to evaluate the anti-tumor efficacy of compounds in a setting that mimics human breast cancer.
Animals:
-
Female immunodeficient mice (e.g., BALB/c nude)
Procedure:
-
Culture a human breast cancer cell line (e.g., MDA-MB-231).
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a specific concentration.
-
Anesthetize the mice.
-
Inject a small volume (e.g., 50 µL) of the cell suspension into the mammary fat pad of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once the tumors reach a predetermined size, randomize the mice into treatment groups.
-
Administer the test compound (e.g., ONO-8430506), a standard-of-care agent (e.g., paclitaxel), a combination of both, or vehicle according to the study design.
-
Continue to monitor tumor growth and the general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualization
Signaling Pathway Diagram
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound and ONO-8430506.
Experimental Workflow: In Vitro ATX Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of ATX inhibitors.
Experimental Workflow: In Vivo Efficacy Study (General)
Caption: A generalized workflow for preclinical in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BIO-32546 and Other In Vitro Autotaxin Inhibitors
This guide provides a detailed comparison of the in vitro potency of BIO-32546 with other prominent autotaxin (ATX) inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer, fibrosis, and inflammation.[1][2] The development of potent and selective ATX inhibitors like this compound is a promising therapeutic strategy for these conditions.[3]
In Vitro Potency Comparison
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and other selected ATX inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | IC50 (nM) | Assay Type / Context |
| This compound | 1 | Recombinant Human ATX (FRET-based assay)[1][4] |
| 53 ± 26 | Human Plasma LPA Reduction (LC-MS/MS) | |
| GLPG1690 | 131 | Recombinant Human ATX |
| 100-500 | Human and Mouse ATX | |
| 242 | Human Plasma LPA Production | |
| PAT-505 | 2 | Human ATX in Hep3B cells |
| 9.7 | Human Blood | |
| IOA-289 (Cambritaxestat) | 1 | Recombinant Human ATX |
| 36 | Human Plasma LPA18:2 Reduction (LC-MS/MS) |
Experimental Protocols
The in vitro potency of the compared ATX inhibitors was determined using various established methodologies. The principal assays cited are detailed below.
FRET-Based Enzymatic Assay
This assay is a common method for determining the direct inhibitory effect of a compound on the enzymatic activity of recombinant ATX.
-
Principle: The assay utilizes a synthetic substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact form, the proximity of the quencher to the fluorophore results in a low fluorescence signal due to Förster Resonance Energy Transfer (FRET). When ATX cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
General Procedure:
-
Recombinant human ATX enzyme is pre-incubated with varying concentrations of the inhibitor compound (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the FRET substrate (e.g., FS-3).
-
The increase in fluorescence intensity is monitored over time using a plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
LC-MS/MS-Based LPA Reduction Assay in Plasma
This assay measures the ability of an inhibitor to block the endogenous ATX activity in a more physiologically relevant matrix, such as human plasma.
-
Principle: This method quantifies the levels of specific LPA species (e.g., LPA 18:2) in plasma samples after incubation with an ATX inhibitor. The reduction in LPA levels, compared to a vehicle control, reflects the inhibitory activity of the compound.
-
General Procedure:
-
Human plasma samples are incubated with various concentrations of the ATX inhibitor.
-
The samples are incubated for a defined period to allow for the enzymatic reaction to occur.
-
The reaction is quenched, and lipids, including LPA, are extracted from the plasma.
-
The concentration of specific LPA species is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of LPA reduction is calculated for each inhibitor concentration relative to the control.
-
IC50 values are derived by plotting the percentage of LPA reduction against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the ATX signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: In vitro workflow for evaluating ATX inhibitors.
References
A Comparative Guide to the Pharmacokinetics of BIO-32546 and Other Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and cancer. As a result, the development of potent and selective ATX inhibitors has become a significant area of therapeutic interest. This guide provides a comparative analysis of the pharmacokinetic properties of BIO-32546, a novel non-zinc binding ATX inhibitor, alongside other notable ATX inhibitors, with a focus on supporting experimental data and methodologies.
Executive Summary
This compound is a potent and selective, orally bioavailable, and brain-penetrable ATX inhibitor. Preclinical data demonstrates its favorable pharmacokinetic profile across multiple species. This guide compares the pharmacokinetic parameters of this compound with another well-characterized ATX inhibitor, GLPG1690 (Ziritaxestat), which has undergone clinical investigation. While direct cross-species comparisons should be interpreted with caution, the available data provides valuable insights for researchers in the field of ATX-targeted drug discovery.
Comparative Pharmacokinetic Data
The following tables summarize the key in vitro biological activity and in vivo pharmacokinetic parameters for this compound and GLPG1690.
In Vitro Biological Activity
| Parameter | This compound | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
| CYP Isoform Inhibition | > 10 µM (for 1A2, 2C9, 2C19, 2 |
A Structural Showdown: Comparing BIO-32546 and GLPG1690 Binding to Autotaxin
An in-depth guide for researchers on the structural and quantitative differences between two key autotaxin inhibitors, supported by experimental data and protocols.
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid lysophosphatidic acid (LPA) in the bloodstream.[1] The ATX-LPA signaling axis is implicated in a host of pathological conditions, including fibrosis, inflammation, and cancer, making ATX a compelling therapeutic target.[1] This guide provides a detailed structural and quantitative comparison of two potent, non-zinc binding ATX inhibitors: BIO-32546 and GLPG1690 (Ziritaxestat). Both compounds have been instrumental in preclinical and clinical research, and understanding their distinct binding interactions is crucial for the rational design of next-generation therapeutics.
Quantitative Comparison of Inhibitor Potency
This compound and GLPG1690 exhibit potent inhibition of autotaxin, albeit with different quantitative profiles. This compound demonstrates exceptional potency with an IC50 value in the low nanomolar range.[1][2] GLPG1690, the first ATX inhibitor to enter extensive clinical trials, also shows strong inhibition, with potency measured across biochemical and plasma-based assays.[3] The table below summarizes their key inhibitory activities.
| Parameter | This compound | GLPG1690 (Ziritaxestat) | Assay Type |
| IC50 | 1 nM | 131 nM | Biochemical ATX Activity Assay |
| Ki | Not Reported | 15 nM | Competitive Inhibition Assay vs. LPC |
| IC50 (Human Plasma) | 53 ± 26 nM | 242 nM | LC-MS/MS analysis of LPA production |
| IC50 (Mouse Plasma) | Not Reported | 418 nM | LC-MS/MS analysis of LPA production |
| IC50 (Rat Plasma) | 47 ± 20 nM | 542 nM | LC-MS/MS analysis of LPA production |
The ATX-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA. LPA then binds to a family of G protein-coupled receptors (LPARs 1-6), initiating downstream signaling cascades that influence cell proliferation, survival, migration, and other critical cellular functions. Both this compound and GLPG1690 act by inhibiting ATX, thereby reducing the production of LPA and attenuating its downstream effects.
Structural Basis of Inhibition
Both this compound and GLPG1690 are classified as Type IV inhibitors, adopting a "pocket-tunnel hybrid" binding mode. They occupy both a deep hydrophobic pocket, which normally accommodates the fatty acyl chain of the LPC substrate, and an adjacent hydrophobic tunnel or channel. A key similarity is that neither inhibitor directly interacts with the two zinc ions in the catalytic active site.
Binding Mode of this compound: The co-crystal structure of this compound with mouse ATX (PDB: 7MFH) reveals specific molecular interactions.
-
The 4-trifluoromethylcyclohexyloxy tail of the molecule extends deep into the hydrophobic pocket.
-
The bicyclic 8-azabicyclo[3.2.1]octane-3-carboxylic acid head portion binds within the hydrophobic channel.
-
A crucial hydrogen bond is formed between the inhibitor's carboxylate group and the side chain of His251 , anchoring its position in the channel.
Binding Mode of GLPG1690: The crystal structure of GLPG1690 in complex with ATX shows a similar overall orientation, occupying both the pocket and the channel.
-
The fluorophenyl-thiazole tail interacts with residues in the hydrophobic pocket, including a phenyl ring interaction with Phe274 .
-
The core of the inhibitor occupies the channel, where the nitrogen atom of the piperazine ring forms a hydrogen bond with the side chain of Trp255 .
-
Additional hydrophobic contacts are made with residues such as Trp261 .
While both inhibitors share a common mechanism of occluding the substrate binding site, their specific interactions with key residues differ, driven by their distinct chemical scaffolds. This highlights the plasticity of the ATX binding site and provides a basis for future structure-based drug design.
Experimental Protocols
ATX Inhibition Assay (Fluorogenic Substrate FS-3)
This protocol describes a common method for measuring ATX activity and assessing inhibitor potency using a FRET-based substrate.
Methodology:
-
Reagent Preparation: Prepare a working solution of recombinant human ATX in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100, pH 8.0). Prepare serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Plate Setup: Add the inhibitor dilutions or vehicle control to the wells of a 96-well microplate.
-
Enzyme Addition & Pre-incubation: Add the ATX enzyme solution to each well. Allow the plate to incubate for a set period (e.g., 15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 (e.g., to a final concentration of 1-5 µM). FS-3 is an LPC analog containing a fluorophore and a quencher; cleavage by ATX separates them, leading to an increase in fluorescence.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) at excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.
-
Data Analysis: Determine the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
X-ray Crystallography for ATX-Inhibitor Complex
This is a generalized protocol for determining the three-dimensional structure of an ATX-inhibitor complex.
Methodology:
-
Protein Expression and Purification: Express recombinant ATX, typically using a mammalian expression system like HEK293 cells to ensure proper glycosylation. Purify the secreted ATX from the cell culture medium using a combination of chromatography techniques, such as Ni-NTA affinity chromatography (for His-tagged protein) followed by size-exclusion chromatography.
-
Complex Formation: Incubate the purified, concentrated ATX protein with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions using vapor diffusion methods (hanging-drop or sitting-drop). This involves mixing the ATX-inhibitor complex with various precipitant solutions (e.g., solutions containing different types of PEGs, salts, and buffers) and allowing vapor to diffuse, slowly increasing the protein concentration to the point of crystallization.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the crystal's space group and unit-cell parameters. The structure is solved using molecular replacement, with a previously known ATX structure as a search model. The inhibitor and water molecules are then modeled into the resulting electron density map, and the entire structure is refined to yield the final atomic coordinates.
References
Safety Operating Guide
Proper Disposal Procedures for BIO-32546: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of BIO-32546, a potent autotaxin (ATX) modulator. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound should be handled as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or gown. |
| Footwear | Closed-toed shoes. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with institutional, local, and national regulations for hazardous chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are securely closed when not in use to prevent spills or volatilization.
-
-
Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound"), the CAS number ("1548743-66-3"), and the appropriate hazard symbols as indicated in the SDS.
-
-
Waste Accumulation:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Summary of this compound Properties
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Autotaxin Modulator |
| CAS Number | 1548743-66-3 |
| Molecular Formula | C28H31F6NO3 |
| Molecular Weight | 543.54 g/mol |
| Physical State | Solid (Off-white to light yellow) |
| Primary Hazard | Potent biological activity |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for BIO-32546
For researchers, scientists, and drug development professionals handling BIO-32546, a comprehensive understanding of the necessary personal protective equipment (PPE) and disposal procedures is critical to ensure laboratory safety. The following guidelines, derived from available safety data sheets, provide essential, immediate safety and logistical information for the operational use and disposal of materials related to this compound.
Personal Protective Equipment (PPE) Recommendations
To minimize exposure and ensure safe handling of this compound, the following personal protective equipment is recommended. These recommendations are based on standard laboratory practices for handling chemical compounds of this nature.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosolization. |
Procedural Guidance for PPE Usage
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Gloves: Wash and dry hands thoroughly before donning chemically resistant gloves. Ensure gloves are inspected for any tears or punctures before use.
-
Eye Protection: Put on safety goggles or a face shield.
Doffing (Taking Off) PPE:
To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated PPE and other materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Gloves, Lab Coats, and other disposable materials: These items should be collected in a designated, sealed waste container for hazardous chemical waste.
-
Empty Containers: Empty containers of this compound may retain product residue and should be treated as hazardous waste.
-
Disposal Regulations: All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow for Safe Handling
The following diagram outlines the decision-making process and procedural steps for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
